10074-A4
Descripción
Propiedades
IUPAC Name |
3-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)21(15)7-12(23)8-22-17(24)9-26-18(22)25/h1-6,12,23H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNHANGMZXFWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Combretastatin A4 Binding to β-Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin A4 (CA-4), a natural stilbenoid derived from the African bush willow Combretum caffrum, is a potent anti-cancer agent renowned for its high affinity for tubulin, the fundamental protein subunit of microtubules. By interfering with microtubule dynamics, CA-4 exhibits significant cytotoxic and vascular-disrupting effects, making it a valuable lead compound in oncology research. This technical guide provides an in-depth examination of the Combretastatin A4 binding site on β-tubulin, presenting quantitative data, detailed experimental protocols for characterizing this interaction, and visualizations of the critical signaling pathways involved.
The Combretastatin A4 Binding Site on β-Tubulin
Combretastatin A4 binds to the colchicine-binding site located on the β-tubulin subunit, near the interface with the α-tubulin subunit.[1][2][3] This interaction is non-covalent and sterically hinders the tubulin heterodimer from adopting the straight conformation necessary for polymerization into microtubules.[4]
The structural integrity of CA-4 is crucial for its potent inhibitory activity. Key pharmacophoric features include:
-
A 3,4,5-trimethoxyphenyl A-ring : This moiety is a hallmark of many potent inhibitors that bind to the colchicine site.[5][6]
-
A substituted B-ring (typically a 4-methoxyphenyl group).[5]
-
A cis-stilbene bridge : The cis configuration of the olefin bridge is critical for high-affinity binding.[4][5] The thermodynamically more stable trans-isomer is significantly less active.[1] The two phenyl rings in the active cis conformation are tilted at an angle relative to each other.[4]
Computational docking and X-ray crystallography studies have confirmed that CA-4 binds within a pocket on β-tubulin, interacting with key residues that stabilize the drug-protein complex.[1][7] This binding ultimately inhibits microtubule assembly, leading to a cascade of anti-cancer effects.[2][8]
Quantitative Analysis of Combretastatin A4 Activity
The potency of Combretastatin A4 and its analogs is quantified through various in vitro assays. The most common metrics include the half-maximal inhibitory concentration (IC50) for tubulin polymerization and for the growth inhibition of cancer cell lines.
| Compound | Assay Type | Parameter | Value | Cell Line / Conditions | Reference(s) |
| Combretastatin A4 (CA-4) | Tubulin Polymerization Inhibition | IC50 | 0.53 - 3.0 µM | Purified tubulin | [9] |
| Combretastatin A4 (CA-4) | Cytotoxicity | IC50 | 0.9 - 26 nM | NUGC3, MKN45, MESSA, A549, MCF-7 | [10] |
| CA-4 Phosphate (CA4P) | Endothelial Cell Proliferation | Inhibition | Effective at 1-10 nM | Cytokine-stimulated endothelial cells | [11] |
| CA-4 Phosphate (CA4P) | Endothelial Cell Proliferation | Toxicity | > 10 nM | Endothelial cells | [11] |
| 1-Aroylindoles (CA-4 Analog) | Cytotoxicity | IC50 | 0.9 - 26 nM | NUGC3, MKN45, MESSA, A549, MCF-7 | [10] |
| 3-Aroylindoles (CA-4 Analog) | Cytotoxicity | IC50 | 0.9 - 26 nM | NUGC3, MKN45, MESSA, A549, MCF-7 | [10] |
Mechanism of Action and Key Signaling Pathways
The binding of CA-4 to β-tubulin initiates a series of events that disrupt cellular function, primarily in rapidly proliferating cells like cancer cells and endothelial cells in the tumor neovasculature.
Inhibition of Microtubule Dynamics and Mitotic Arrest
By binding to the colchicine site, CA-4 prevents the polymerization of αβ-tubulin heterodimers into microtubules.[3][12] This disruption of the dynamic equilibrium between tubulin dimers and microtubules is critical during cell division, as it prevents the formation of a functional mitotic spindle.[10] Consequently, the cell cycle is arrested in the G2/M phase, which can ultimately trigger programmed cell death (apoptosis).[13][14]
Caption: CA-4's primary mechanism leading to apoptosis.
Vascular Disruption
A key therapeutic action of CA-4 and its prodrug, Combretastatin A4 Phosphate (CA4P), is its ability to act as a Vascular Disrupting Agent (VDA).[2][15] It selectively targets the immature vasculature of tumors. The disruption of the endothelial cell cytoskeleton leads to a change in cell shape and a breakdown of cell-cell junctions.[15][16]
This process involves the interference with Vascular Endothelial-cadherin (VE-cadherin) signaling.[6][11][17] Disruption of the VE-cadherin/β-catenin/Akt signaling pathway increases endothelial permeability, leading to rapid vascular collapse, tumor necrosis, and hemorrhage.[11][17]
Caption: CA-4 induced vascular disruption signaling cascade.
Detailed Experimental Protocols
Characterizing the interaction between a compound and tubulin is fundamental for drug development. The following are key experimental protocols used to determine the binding and activity of agents like Combretastatin A4.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. It relies on a fluorescent reporter, such as DAPI, which preferentially binds to polymerized microtubules, causing a significant increase in fluorescence intensity.[18][19]
Methodology:
-
Reagent Preparation :
-
Prepare a tubulin solution (e.g., 2 mg/mL purified porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[18]
-
Add GTP to a final concentration of 1 mM and a polymerization enhancer like glycerol (10%).[18]
-
Add a fluorescent reporter dye (e.g., DAPI at ~6 µM).[18]
-
Prepare serial dilutions of the test compound (Combretastatin A4) and controls (e.g., Paclitaxel as a polymerization promoter, vehicle as negative control).
-
-
Assay Procedure :
-
Pipette the compound dilutions into a pre-warmed (37°C) 96-well plate.
-
To initiate polymerization, add the cold tubulin polymerization mix to each well.
-
Immediately place the plate into a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition :
-
Measure fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.[20]
-
-
Data Analysis :
-
Plot fluorescence intensity versus time for each concentration.
-
Calculate the rate of polymerization and the maximum polymer mass.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[21]
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Competitive Radioligand Binding Assay
This assay is considered a gold standard for determining the binding affinity (Ki) of a test compound to a specific receptor site.[22] It measures the ability of an unlabeled compound (CA-4) to compete with a radiolabeled ligand (e.g., [3H]colchicine) for binding to tubulin.
Methodology:
-
Reagent Preparation :
-
Prepare a source of tubulin (e.g., membrane homogenates from cells expressing the target or purified tubulin).
-
Select a suitable radioligand that binds to the colchicine site (e.g., [3H]colchicine) and an unlabeled competitor (CA-4).[23]
-
Prepare incubation buffer.
-
-
Assay Procedure :
-
Incubate the tubulin preparation with a fixed concentration of the radioligand (typically at or below its Kd value) and a range of concentrations of the unlabeled test compound (CA-4).[22]
-
Allow the reaction to reach equilibrium.
-
To determine non-specific binding , a parallel set of tubes is prepared containing a high concentration of an unlabeled ligand to saturate the specific binding sites.
-
-
Separation :
-
Separate the bound radioligand from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the tubulin-ligand complex.[22]
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Detection :
-
Place the filters into scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot the percentage of specific binding against the concentration of the competitor (CA-4) to generate a competition curve.
-
Calculate the IC50 value from the curve, which is the concentration of CA-4 that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Cell Viability / Cytotoxicity Assay (MTT Assay)
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is used to determine the concentration at which a compound reduces cell viability by 50% (IC50 or GI50).
Methodology:
-
Cell Culture :
-
Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of Combretastatin A4 for a specified period (e.g., 24, 48, or 72 hours).[24] Include vehicle-only controls.
-
-
MTT Incubation :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization :
-
Data Acquisition :
-
Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).[5]
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50/GI50 value.[21]
-
References
- 1. researchgate.net [researchgate.net]
- 2. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combretastatin A4 phosphate induces programmed cell death in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vascular disrupting agents | amdbook.org [amdbook.org]
- 16. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. A radioligand binding assay for antitubulin activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of 10074-A4 (Combretastatin A4-Phosphate) as a Vascular Disrupting Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the vascular disrupting agent 10074-A4, more commonly known as Combretastatin A4-Phosphate (CA4P) or Fosbretabulin. CA4P is a water-soluble prodrug of Combretastatin A4 (CA4), a potent tubulin-binding agent. This document details its core mechanism of action, which centers on the disruption of established tumor vasculature, leading to widespread tumor necrosis. We present collated quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in oncology and drug development.
Core Mechanism of Action
Combretastatin A4-Phosphate (CA4P) exerts its potent anti-tumor effects not by directly killing cancer cells in the manner of traditional chemotherapy, but by targeting the tumor's lifeline: its blood supply. As a leading vascular disrupting agent (VDA), its mechanism is rapid and selective for the abnormal, newly formed vasculature characteristic of solid tumors.[1]
Upon systemic administration, the phosphate group of CA4P is rapidly cleaved by endogenous phosphatases, releasing the active cytotoxic agent, Combretastatin A4 (CA4).[1] The primary molecular target of CA4 is the tubulin heterodimer, a fundamental component of microtubules.
The core mechanism can be dissected into two interconnected events:
-
Disruption of Endothelial Cell Cytoskeleton: CA4 binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[2] This inhibition of microtubule assembly leads to a rapid collapse of the endothelial cell cytoskeleton.[1] The consequence is a dramatic change in endothelial cell morphology; the cells, normally flat and elongated, become rounded.[3] This rounding directly constricts the vascular lumen, impeding blood flow.
-
Disruption of Endothelial Cell Junctions: Beyond cytoskeletal collapse, CA4P disrupts the integrity of adherens junctions between endothelial cells. Specifically, it interferes with the vascular endothelial-cadherin (VE-cadherin)/β-catenin signaling pathway.[2][4] This leads to the breakdown of cell-cell adhesion, creating gaps in the vessel wall and significantly increasing vascular permeability. The subsequent leakage of plasma into the tumor interstitial space raises intratumoral pressure, further contributing to the collapse of blood vessels and cessation of blood flow.[2][4]
The culmination of these events is a rapid and catastrophic shutdown of blood flow within the tumor core, often within minutes to hours of administration.[1][3] This acute ischemia leads to extensive secondary hemorrhagic necrosis of the tumor tissue.[1][2] A characteristic feature of VDA activity is the survival of a "viable rim" of tumor tissue at the periphery, which is supplied by more stable, normal host vasculature.[5] This necessitates the combination of CA4P with other therapeutic modalities to target these surviving cancer cells.
Signaling Pathway of CA4P-Induced Vascular Disruption
The signaling cascade initiated by CA4P culminates in the dual disruption of the endothelial cytoskeleton and intercellular junctions. The pathway begins with the dephosphorylation of the prodrug and its subsequent binding to tubulin, which then triggers downstream effects on VE-cadherin-mediated cell adhesion. The disruption of the VE-cadherin/β-catenin/Akt signaling pathway is a critical component of this process.[2][4]
Caption: Signaling pathway of this compound (CA4P) in tumor endothelial cells.
Quantitative Preclinical and Clinical Data
The efficacy of CA4P has been quantified in numerous studies. The following tables summarize key in vitro cytotoxicity and in vivo tumor growth inhibition data.
Table 1: In Vitro Cytotoxicity (IC50 Values) of Combretastatin A4 (CA4)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BFTC 905 | Human Bladder Cancer | < 4 | [6] |
| TSGH 8301 | Human Bladder Cancer | < 4 | [6] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Proliferation inhibited at ≥ 0.1 ng/mL | [7] |
| MG-63 | Human Osteosarcoma | 1.3 ± 0.2 | [8] |
| HCT-116 | Human Colorectal Carcinoma | 1.1 ± 0.1 | [8] |
Note: IC50 values can vary based on experimental conditions such as exposure time and assay method.
Table 2: Preclinical In Vivo Efficacy of CA4P
| Tumor Model | Animal Model | CA4P Dose | Outcome | Reference |
| B16 Melanoma | Mice | Every 2 days for 8 days | Significant delay in tumor growth vs. control (902 mm³ vs. 1542 mm³) | [2] |
| RENCA-luc Kidney Cancer | Orthotopic Mouse Model | 150 mg/kg | >90% reduction in bioluminescence signal after 2.5 hours | [9] |
| MDA-MB-231 Breast Cancer | Orthotopic SCID Mice | 120 mg/kg | >80% reduction in bioluminescence signal within 2-4 hours | [10] |
| KHT Sarcoma | Mice | 100 mg/kg | Significant reduction in patent blood vessels at 4 hours | [11] |
| HER2+ SKOV3 Ovarian Cancer | Xenograft Mice | 5 doses, twice a week | Combined with HER2-CAR-T cells, significantly reduced tumor volume | [7] |
Key Experimental Protocols
Cell Viability Measurement using MTT Assay
This protocol is used to assess the cytotoxic effects of CA4P on endothelial or cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12][13]
Materials:
-
96-well flat-bottom plates
-
Cancer or endothelial cell line of interest
-
Complete cell culture medium
-
CA4P or CA4 stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CA4P in culture medium. Remove the old medium from the wells and add 100 µL of the CA4P dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance. Plot the percentage of viability against the drug concentration to determine the IC50 value.
In Vivo Tumor Xenograft Model for VDA Efficacy
This protocol outlines a general procedure for evaluating the anti-tumor and vascular-disrupting effects of CA4P in a murine xenograft model.
Principle: Human tumor cells are implanted into immunodeficient mice to grow as solid tumors. The mice are then treated with the VDA, and effects on tumor growth, animal survival, and tumor vasculature are monitored over time.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or BALB/c nude)
-
Human cancer cell line (e.g., MDA-MB-231, RENCA)
-
Sterile PBS and cell culture medium
-
Matrigel (optional)
-
CA4P for injection, dissolved in a sterile vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Anesthesia
-
Perfusion dyes (e.g., Hoechst 33342) and antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them at a concentration of approximately 5-10 x 10⁶ cells per 100-200 µL. For some models, cells can be mixed 1:1 with Matrigel to improve tumor establishment.[15]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.[15] For orthotopic models, inject cells into the relevant organ (e.g., mammary fat pad for breast cancer).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer CA4P (e.g., 20-150 mg/kg) via intravenous (i.v.) or intraperitoneal (i.p.) injection according to the planned schedule (e.g., twice weekly).[6][7] The control group receives vehicle only.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is often tumor growth delay or inhibition. Kaplan-Meier survival analysis can also be performed.
-
Vascular Disruption Analysis (Terminal Endpoint): At specific time points after the final dose (e.g., 2, 4, 24 hours), a cohort of mice can be euthanized for mechanistic studies.
-
Perfusion Analysis: Inject a vascular perfusion marker like Hoechst 33342 intravenously a few minutes before euthanasia.
-
Histology: Excise tumors, fix in formalin, and embed in paraffin. Section the tumors and perform H&E staining to assess necrosis and immunohistochemistry (IHC) with an endothelial marker like anti-CD31 to quantify microvessel density (MVD).[11]
-
Experimental Workflow
The preclinical evaluation of a vascular disrupting agent like CA4P typically follows a multi-stage workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: A typical preclinical experimental workflow for evaluating CA4P.
References
- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Vascular Disrupting Agent CA4P Improves the Antitumor Efficacy of CAR-T Cells in Preclinical Models of Solid Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 9. Vascular disrupting agent shows activity in kidney cancer model | BioWorld [bioworld.com]
- 10. Non-Invasive Evaluation of Acute Effects of Tubulin Binding Agents: A Review of Imaging Vascular Disruption in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterizing the Tumor Response to CA4P Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT Assay [protocols.io]
- 15. benchchem.com [benchchem.com]
The Discovery and Origin of Combretastatin A4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A4 (CA4), a natural stilbenoid phenol, stands as a pivotal molecule in the landscape of anti-cancer drug discovery. Its potent cytotoxic and anti-vascular activities have spurred extensive research, leading to the development of synthetic analogs and prodrugs that have entered clinical trials. This technical guide provides an in-depth exploration of the discovery, origin, and fundamental biological activities of Combretastatin A4, tailored for professionals in the field of oncology and drug development.
Discovery and Origin
Combretastatin A4 was first isolated from the bark of the South African bushwillow tree, Combretum caffrum[1][2][3][4]. The discovery was the result of a bioassay-guided fractionation program led by G. R. Pettit and his colleagues in the 1980s, which aimed to identify novel cytotoxic compounds from natural sources[2][5][6]. The isolation process, guided by the compound's potent inhibitory activity against murine P-388 lymphocytic leukemia cells, involved a meticulous series of extraction and chromatographic separations[1][7].
The initial extraction of the plant material was typically performed with an organic solvent mixture, such as methylene chloride/methanol[8]. This crude extract then underwent solvent partitioning to separate compounds based on their polarity. The active fractions were further purified using a combination of column chromatography techniques, including Sephadex LH-20 and silica gel chromatography, with various solvent systems to yield the pure Combretastatin A4[8][9].
Chemical Structure
Combretastatin A4 is a cis-stilbene characterized by a 3,4,5-trimethoxyphenyl ring (A-ring) linked via a cis-double bond to a 3-hydroxy-4-methoxyphenyl ring (B-ring). The cis configuration of the double bond is crucial for its high biological activity; the corresponding trans-isomer is significantly less potent[4].
Quantitative Data
The biological activity of Combretastatin A4 has been extensively quantified against various cancer cell lines and in biochemical assays. The following tables summarize key quantitative data.
Table 1: Cytotoxicity of Combretastatin A4 against Human Cancer Cell Lines (NCI-60)
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.002 |
| HL-60(TB) | Leukemia | <0.001 |
| K-562 | Leukemia | 0.003 |
| MOLT-4 | Leukemia | 0.002 |
| RPMI-8226 | Leukemia | 0.003 |
| SR | Leukemia | 0.002 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung Cancer | 0.003 |
| EKVX | Non-Small Cell Lung Cancer | 0.002 |
| HOP-62 | Non-Small Cell Lung Cancer | 0.004 |
| HOP-92 | Non-Small Cell Lung Cancer | 0.003 |
| NCI-H226 | Non-Small Cell Lung Cancer | 0.003 |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.003 |
| NCI-H322M | Non-Small Cell Lung Cancer | 0.004 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.002 |
| NCI-H522 | Non-Small Cell Lung Cancer | 0.003 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 0.002 |
| DLD-1 | Colon Cancer | 0.002 |
| HCT-116 | Colon Cancer | 0.002 |
| HCT-15 | Colon Cancer | 0.002 |
| HT29 | Colon Cancer | 0.002 |
| KM12 | Colon Cancer | 0.002 |
| SW-620 | Colon Cancer | 0.002 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 0.003 |
| SF-295 | CNS Cancer | 0.002 |
| SF-539 | CNS Cancer | 0.003 |
| SNB-19 | CNS Cancer | 0.003 |
| SNB-75 | CNS Cancer | 0.003 |
| U251 | CNS Cancer | 0.003 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.002 |
| MALME-3M | Melanoma | 0.003 |
| M14 | Melanoma | 0.003 |
| SK-MEL-2 | Melanoma | 0.004 |
| SK-MEL-28 | Melanoma | 0.004 |
| SK-MEL-5 | Melanoma | 0.003 |
| UACC-257 | Melanoma | 0.003 |
| UACC-62 | Melanoma | 0.003 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 0.003 |
| OVCAR-3 | Ovarian Cancer | 0.003 |
| OVCAR-4 | Ovarian Cancer | 0.003 |
| OVCAR-5 | Ovarian Cancer | 0.003 |
| OVCAR-8 | Ovarian Cancer | 0.003 |
| SK-OV-3 | Ovarian Cancer | 0.004 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.003 |
| A498 | Renal Cancer | 0.004 |
| ACHN | Renal Cancer | 0.003 |
| CAKI-1 | Renal Cancer | 0.003 |
| RXF 393 | Renal Cancer | 0.003 |
| SN12C | Renal Cancer | 0.003 |
| TK-10 | Renal Cancer | 0.003 |
| UO-31 | Renal Cancer | 0.003 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 0.003 |
| DU-145 | Prostate Cancer | 0.003 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.003 |
| MDA-MB-231/ATCC | Breast Cancer | 0.003 |
| HS 578T | Breast Cancer | 0.003 |
| BT-549 | Breast Cancer | 0.003 |
| T-47D | Breast Cancer | 0.004 |
| MDA-MB-468 | Breast Cancer | 0.003 |
Data sourced from the NCI Developmental Therapeutics Program (DTP) database. GI50 is the concentration required to inhibit cell growth by 50%.
Table 2: Inhibition of Tubulin Polymerization by Combretastatin A4
| Parameter | Value |
| IC50 (in vitro tubulin polymerization) | 2-3 µM[1] |
| Binding Site on Tubulin | Colchicine-binding site on β-tubulin |
| Effect on Microtubules | Inhibition of polymerization, leading to depolymerization |
Experimental Protocols
Bioassay-Guided Isolation of Combretastatin A4 from Combretum caffrum
This protocol is a generalized representation based on the methodologies described by Pettit et al.[7][8][9][10].
-
Plant Material and Extraction:
-
Obtain dried, ground bark of Combretum caffrum.
-
Perform a large-scale extraction with a mixture of methylene chloride and methanol (e.g., 1:1 v/v) at room temperature for an extended period (e.g., 24-48 hours).
-
Filter the extract and concentrate it under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, carbon tetrachloride, and methylene chloride.
-
Monitor the cytotoxic activity of each fraction using a relevant bioassay (e.g., against P-388 murine leukemia cells). The majority of the activity is typically found in the methylene chloride fraction.
-
-
Sephadex LH-20 Chromatography:
-
Apply the active methylene chloride fraction to a Sephadex LH-20 column.
-
Elute the column with a suitable solvent system (e.g., hexane-toluene-methanol, 3:1:1 v/v/v)[9].
-
Collect fractions and monitor for cytotoxic activity to identify the active fractions.
-
-
Silica Gel Chromatography:
-
Pool the active fractions from the Sephadex LH-20 column and concentrate.
-
Subject the concentrated active fraction to silica gel column chromatography.
-
Elute the column with a gradient of solvents, such as hexane-ethyl acetate[9].
-
Collect fractions and monitor by thin-layer chromatography (TLC) and bioassay.
-
-
Final Purification:
-
Combine the fractions containing the compound of interest.
-
Perform final purification by preparative high-performance liquid chromatography (HPLC) on a silica gel column with a suitable mobile phase to yield pure Combretastatin A4.
-
Characterize the purified compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) and by comparing the data with published values.
-
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reagents and Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Combretastatin A4 stock solution (in DMSO)
-
Glycerol
-
96-well microplate
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing glycerol.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add varying concentrations of Combretastatin A4 (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Initiate the polymerization by adding the tubulin-GTP solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of Combretastatin A4 that inhibits tubulin polymerization by 50% compared to the control.
-
In Vitro Endothelial Cell Permeability Assay (Transwell Assay)
This assay assesses the effect of Combretastatin A4 on the permeability of an endothelial cell monolayer.
-
Reagents and Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Fibronectin or collagen to coat the inserts
-
FITC-dextran (e.g., 70 kDa)
-
Combretastatin A4
-
Fluorescence plate reader
-
-
Procedure:
-
Coat the Transwell inserts with fibronectin or collagen and allow them to dry.
-
Seed HUVECs onto the coated inserts at a high density to form a confluent monolayer. Culture for 2-3 days.
-
Once a confluent monolayer is formed, treat the cells with various concentrations of Combretastatin A4 (or vehicle control) in the upper chamber for a specified time (e.g., 4-24 hours).
-
After the treatment period, add FITC-dextran to the upper chamber.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Collect samples from the lower chamber.
-
Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).
-
An increase in fluorescence in the lower chamber indicates an increase in the permeability of the endothelial monolayer.
-
Signaling Pathways and Mechanisms of Action
Combretastatin A4 exerts its potent anti-cancer effects through two primary mechanisms: inhibition of tubulin polymerization and disruption of tumor vasculature.
Inhibition of Tubulin Polymerization
Combretastatin A4 binds to the colchicine-binding site on β-tubulin, a subunit of the microtubule protein heterodimer. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.
Vascular Disrupting Activity
A key and distinguishing feature of Combretastatin A4 is its potent activity as a vascular disrupting agent (VDA). It selectively targets the immature and poorly organized vasculature of tumors, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This effect is mediated, in part, by its impact on endothelial cells. CA4 disrupts the endothelial cell cytoskeleton, leading to cell rounding and increased permeability of the endothelial barrier.
A critical signaling pathway implicated in the vascular-disrupting effects of Combretastatin A4 involves Vascular Endothelial (VE)-cadherin. VE-cadherin is a key component of adherens junctions between endothelial cells, and its function is crucial for maintaining vascular integrity. Combretastatin A4 has been shown to disrupt the VE-cadherin/β-catenin/Akt signaling pathway, leading to the disassembly of adherens junctions and increased vascular permeability[11].
Experimental Workflow Diagrams
Bioassay-Guided Fractionation Workflow
Conclusion
Combretastatin A4, originally discovered through a systematic bioassay-guided exploration of natural products, continues to be a molecule of significant interest in oncology. Its dual mechanism of action, combining potent cytotoxicity through tubulin inhibition with a remarkable ability to disrupt tumor vasculature, provides a powerful and multifaceted approach to cancer therapy. The detailed understanding of its discovery, origin, and mechanisms of action presented in this guide serves as a valuable resource for researchers and drug development professionals dedicated to advancing the fight against cancer. The ongoing development of more soluble and stable analogs of Combretastatin A4 holds great promise for the future of targeted cancer treatments.
References
- 1. Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, structure, synthesis, and antimitotic properties of combretastatins B-3 and B-4 from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Isolation, structure, and synthesis of combretastatins A-1 and B-1, potent new inhibitors of microtubule assembly, derived from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An assay system for in vitro detection of permeability in human "endothelium" - PubMed [pubmed.ncbi.nlm.nih.gov]
10074-A4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
10074-A4 is a small molecule inhibitor that has garnered significant attention in cancer research due to its ability to specifically disrupt the protein-protein interaction between the c-Myc oncoprotein and its obligate binding partner, Max. The c-Myc oncogene is dysregulated in a vast number of human cancers, making it a highly sought-after therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its study.
Chemical Structure and Properties
This compound is a synthetic organic compound with the IUPAC name 3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-thiazolidinedione. Its chemical and physical properties are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 312631-87-1[1] |
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₃S[1] |
| IUPAC Name | 3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-thiazolidinedione |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 409.3 g/mol [1] |
| Appearance | Solid |
| Purity | ≥98%[1] |
| Solubility | Soluble in DMSO[1] |
| Melting Point | Not explicitly available in the searched results. |
| logP (Octanol-Water Partition Coefficient) | Not explicitly available in the searched results. |
Biological Activity and Mechanism of Action
This compound functions as a direct inhibitor of the c-Myc-Max heterodimerization. The c-Myc protein is a transcription factor that, when dimerized with Max, binds to specific DNA sequences known as E-boxes in the promoter regions of target genes. This binding activity regulates the transcription of a wide array of genes involved in crucial cellular processes such as cell proliferation, growth, metabolism, and apoptosis.
By binding to c-Myc, this compound prevents its association with Max, thereby inhibiting the transcriptional activity of the c-Myc/Max complex. This disruption leads to a cascade of downstream effects, including:
-
Inhibition of Cell Proliferation: this compound has been shown to reduce the proliferation of various cancer cell lines.
-
Cell Cycle Arrest: The compound can induce cell cycle arrest, primarily at the G0/G1 phase.[1]
-
Downregulation of c-Myc Target Genes: Treatment with this compound leads to decreased expression of c-Myc target genes, such as ornithine decarboxylase (ODC).[1]
The inhibitory effects of this compound on the c-Myc-Max signaling pathway are visualized in the following diagram.
References
Combretastatin A4: A Technical Guide to its Biological Activity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin A4 (CA4), a natural stilbenoid phenol derived from the African bush willow tree, Combretum caffrum, is a potent anti-cancer agent that exhibits significant biological activity against a wide range of cancer cells.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to microtubule depolymerization and subsequent disruption of the cellular cytoskeleton. This activity preferentially targets the tumor vasculature, classifying CA4 as a vascular disrupting agent (VDA).[3][4] This technical guide provides an in-depth overview of the biological activities of Combretastatin A4 in cancer cells, focusing on its molecular mechanisms, effects on cellular processes, and key experimental protocols for its evaluation.
Mechanism of Action
Combretastatin A4 exerts its potent anti-cancer effects through a dual mechanism: direct cytotoxicity to cancer cells and disruption of the tumor vasculature.
Inhibition of Tubulin Polymerization
The primary molecular target of Combretastatin A4 is β-tubulin.[1] CA4 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4] This disruption of microtubule dynamics leads to a cascade of downstream effects, including the collapse of the cellular cytoskeleton. The cis-configuration of the ethylene bridge in CA4 is crucial for its high affinity to the tubulin-binding site and, consequently, its biological activity.[2]
Vascular Disruption
A key feature of Combretastatin A4's anti-cancer activity is its role as a vascular disrupting agent (VDA).[3][4] CA4 selectively targets the immature and rapidly proliferating endothelial cells of the tumor neovasculature.[5] The disruption of the microtubule network in these endothelial cells leads to cell shape changes, increased vascular permeability, and ultimately, a shutdown of blood flow to the tumor.[6][7] This results in extensive hemorrhagic necrosis within the tumor core, depriving cancer cells of essential oxygen and nutrients.[6][8]
Cellular Effects
The disruption of microtubule dynamics by Combretastatin A4 triggers several critical cellular events, including cell cycle arrest and induction of apoptosis.
Cell Cycle Arrest
By interfering with the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, Combretastatin A4 induces a potent arrest of cancer cells in the G2/M phase of the cell cycle.[3][9] This mitotic arrest prevents cell division and can ultimately lead to cell death.
Induction of Apoptosis
Combretastatin A4 is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. The apoptotic cascade is initiated following microtubule disruption and mitotic arrest. Key signaling pathways, including the VE-cadherin/β-catenin/Akt and MAPK/ERK pathways, have been implicated in CA4-induced apoptosis.[10][11] Evidence for apoptosis includes the activation of caspases, externalization of phosphatidylserine on the cell membrane, and DNA fragmentation.[12][13]
Quantitative Biological Activity
The cytotoxic and anti-proliferative effects of Combretastatin A4 have been quantified across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.
Table 1: IC50 Values of Combretastatin A4 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| 1A9 | Ovarian Cancer | 3.6 nM | [1] |
| 518A2 | Melanoma | 0.02 µM | [1] |
| HR | Gastric Cancer | 30 nM | [1] |
| NUGC3 | Stomach Cancer | 8520 nM | [1] |
| BFTC 905 | Bladder Cancer | 2-4 nM | [3] |
| TSGH 8301 | Bladder Cancer | 2-4 nM | [3] |
| A549 | Non-small Cell Lung Cancer | 1.8 ± 0.6 µM (analog) | [14] |
| HL-7702 | Normal Human Liver | 9.1 ± 0.4 µM (analog) | [14] |
| MCF-7 | Breast Cancer | 39.89 ± 1.5% apoptosis (analog) | [7] |
| MDA-MB-231 | Breast Cancer | 32.82 ± 0.6% apoptosis (analog) | [7] |
| MDA-MB-453 | Breast Cancer | 23.77 ± 1.1% apoptosis (analog) | [7] |
| MG-63 | Osteosarcoma | Not specified | [10] |
| HCT-116 | Colorectal Cancer | Not specified | [10] |
| HT-29 | Colorectal Cancer | Resistant | [10] |
Table 2: Quantitative Effects of Combretastatin A4 on Cell Cycle and Apoptosis
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.1 µM CA4 for 8h | Apoptosis (Annexin V binding) | 50% of cells | [13] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.1 µM CA4 for 24h | Apoptosis (Nuclear morphology) | ~75% of cells | [13] |
| BFTC 905 & TSGH 8301 | CA4 treatment | Sub-G1 formation (Apoptosis) | 7- to 25-fold increase | |
| Endothelial Cells | ≥7.5 nmol/L CA4-P | Mitotic Arrest | G2/M arrest | |
| MCF-7 | IC50 of CA4 analog for 48h | Apoptosis | 39.89 ± 1.5% | [7] |
| MDA-MB-231 | IC50 of CA4 analog for 48h | Apoptosis | 32.82 ± 0.6% | [7] |
| MDA-MB-453 | IC50 of CA4 analog for 48h | Apoptosis | 23.77 ± 1.1% | [7] |
Signaling Pathways
Combretastatin A4-induced microtubule disruption triggers a complex network of intracellular signaling pathways that culminate in cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of Combretastatin A4.
In Vitro Anticancer Drug Screening Workflow
A typical workflow for the initial in vitro evaluation of a potential anti-cancer compound like Combretastatin A4 is outlined below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Combretastatin A4 for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[15]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).[15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the change in absorbance at 340 nm over time.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Prepare a stock solution of GTP in the same buffer.
-
Prepare serial dilutions of Combretastatin A4 and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) in the assay buffer.
-
-
Reaction Setup:
-
In a pre-warmed 96-well plate, add the tubulin solution to each well.
-
Add the test compounds at various concentrations to the respective wells. Include vehicle and positive/negative controls.
-
-
Initiation and Measurement:
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
The inhibitory or enhancing effect of the compound is determined by comparing the rate and extent of polymerization to the vehicle control.
-
Calculate the IC50 value for tubulin polymerization inhibition from a dose-response curve.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membrane integrity, allowing for their differentiation.[3]
Protocol:
-
Cell Treatment: Treat cells with Combretastatin A4 for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.
-
Add 5-10 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative cells are viable.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[1] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
Protocol:
-
Cell Harvesting: Harvest cells after treatment with Combretastatin A4.
-
Fixation: Fix the cells in cold 70% ethanol while gently vortexing. This permeabilizes the cells. Incubate on ice for at least 30 minutes.[14]
-
Washing: Wash the cells twice with PBS.
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.[14]
-
PI Staining: Add PI staining solution to the cells and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence signal.
-
Data Analysis: Generate a histogram of DNA content versus cell count. Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the activity of microtubule-targeting agents like Combretastatin A4.
Conclusion
Combretastatin A4 is a potent anti-cancer agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its dual role as a direct cytotoxic agent and a vascular disrupting agent makes it a promising candidate for cancer therapy. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of Combretastatin A4 and its analogs, facilitating further research and development in this area. A thorough understanding of its biological activities and the application of standardized experimental procedures are crucial for unlocking the full therapeutic potential of this remarkable natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Workflow for defining reference chemicals for assessing performance of in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. imrpress.com [imrpress.com]
- 8. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. neuroquantology.com [neuroquantology.com]
- 11. Induction of apoptosis in proliferating human endothelial cells by the tumor-specific antiangiogenesis agent combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The tubulin-binding agent combretastatin A-4-phosphate arrests endothelial cells in mitosis and induces mitotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. researchgate.net [researchgate.net]
The c-Myc Inhibitor 10074-A4: An In-Depth Technical Guide to its Effects on the Endothelial Cell Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proto-oncogene c-Myc is a critical regulator of cell growth, proliferation, and metabolism. In endothelial cells, c-Myc plays a pivotal role in angiogenesis, the formation of new blood vessels. The small molecule inhibitor 10074-A4 targets the interaction between c-Myc and its obligate partner Max, thereby disrupting c-Myc's transcriptional activity. While the direct effects of this compound on the endothelial cell cytoskeleton have not been extensively characterized, its impact on c-Myc-driven processes provides a strong basis for predicting significant alterations to cytoskeletal architecture and function. This technical guide synthesizes the available evidence on c-Myc's role in endothelial cell biology to infer the likely consequences of its inhibition by this compound on the cytoskeleton, and provides detailed protocols for investigating these effects.
Introduction: c-Myc in Endothelial Cell Function
c-Myc is a transcription factor that regulates the expression of a vast network of genes involved in essential cellular processes. In endothelial cells, c-Myc is crucial for a number of functions that are intrinsically linked to the dynamic remodeling of the cytoskeleton:
-
Proliferation and Angiogenesis: c-Myc drives the cell cycle and is essential for the proliferation of endothelial cells during angiogenesis.[1][2] Studies involving the knockdown of c-Myc in human umbilical vein endothelial cells (HUVECs) have demonstrated a significant reduction in proliferation and an impairment of in vitro tube formation, a key process in angiogenesis that relies on coordinated changes in cell shape and migration.[1]
-
Cell Morphology and Senescence: A reduction in c-Myc expression in endothelial cells leads to distinct morphological changes, including an increase in cell size and a flattened appearance, which are characteristic of a senescent phenotype.[1] These morphological alterations are a direct reflection of changes in the underlying cytoskeletal organization.
-
Gene Expression: c-Myc regulates the expression of numerous genes, including those involved in cell adhesion, extracellular matrix remodeling, and the expression of growth factors.[1] These gene products are critical for the proper functioning of the cytoskeleton and for mediating the interactions of endothelial cells with their environment.
Given that this compound inhibits c-Myc activity, it is highly probable that this compound will induce effects on the endothelial cytoskeleton that mirror those observed with c-Myc knockdown, including alterations in cell shape, migration, and the organization of actin filaments, microtubules, and intermediate filaments.
Predicted Effects of this compound on the Endothelial Cytoskeleton
Based on the known functions of c-Myc, the following effects of this compound on the endothelial cell cytoskeleton can be hypothesized:
-
Actin Cytoskeleton: Inhibition of c-Myc is likely to lead to a reorganization of the actin cytoskeleton. This may manifest as a reduction in stress fibers and an altered distribution of cortical actin, contributing to the observed changes in cell morphology and reduced migratory capacity.
-
Microtubule Network: While direct evidence is limited, the role of c-Myc in cell cycle progression suggests that its inhibition could affect the microtubule network, which is fundamental for mitosis and the maintenance of cell shape.
-
Intermediate Filaments: Changes in the expression of genes encoding for extracellular matrix components and adhesion molecules, regulated by c-Myc, could indirectly impact the organization of intermediate filaments, such as vimentin, which play a role in cell integrity and adhesion.
Quantitative Data Summary
Currently, there is a lack of direct quantitative data from studies specifically investigating the effect of this compound on the endothelial cell cytoskeleton. The following table summarizes quantitative data from a study on c-Myc knockdown in HUVECs, which can serve as a proxy for the expected effects of this compound.
| Parameter | Effect of c-Myc Knockdown | Cell Type | Reference |
| Proliferation (DNA synthesis) | Reduced | HUVEC | [1] |
| Tube Formation (in Matrigel) | Reduced | HUVEC | [1] |
| Senescence-associated β-galactosidase activity | Increased | HUVEC | [1] |
| Cells in G1 phase of cell cycle | Increased | HUVEC | [1] |
Experimental Protocols
To investigate the effects of this compound on the endothelial cell cytoskeleton, a combination of imaging and functional assays is recommended.
Immunofluorescence Staining of the Actin Cytoskeleton (Phalloidin Staining)
This protocol allows for the visualization of F-actin filaments within endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound (or other c-Myc inhibitor)
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Fluorescence Microscope
Procedure:
-
Seed HUVECs onto sterile coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the fluorescently-conjugated phalloidin solution (diluted in 1% BSA/PBS according to the manufacturer's instructions) for 20-30 minutes at room temperature in the dark.[3][4]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI solution (diluted in PBS) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Endothelial Cell Migration Assay (Transwell Assay)
This assay quantifies the migratory capacity of endothelial cells in response to a chemoattractant.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (with and without serum)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Chemoattractant (e.g., VEGF or serum-containing medium)
-
Cotton swabs
-
Methanol or 4% PFA
-
Crystal Violet solution
-
Microscope
Procedure:
-
Culture HUVECs to sub-confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to the assay.
-
Pre-treat the starved cells with this compound or vehicle control for a defined period.
-
Add chemoattractant to the lower chamber of the 24-well plate.
-
Seed the pre-treated HUVECs into the upper chamber of the Transwell inserts in serum-free medium.[5][6]
-
Incubate the plate at 37°C in a CO2 incubator for 4-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane by gently swabbing with a cotton swab.[5]
-
Fix the migrated cells on the lower surface of the membrane with methanol or 4% PFA for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
Endothelial Monolayer Permeability Assay
This assay measures the integrity of the endothelial barrier by quantifying the passage of a fluorescently labeled tracer.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Fluorescently labeled dextran (e.g., FITC-dextran)
-
Fluorescence plate reader
Procedure:
-
Seed HUVECs onto the Transwell inserts and culture them until a confluent monolayer is formed. The formation of a tight barrier can be monitored by measuring Transendothelial Electrical Resistance (TEER).
-
Treat the confluent monolayer with this compound or vehicle control for the desired duration.
-
Incubate for a defined period (e.g., 1-4 hours).
-
Collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader.[7][8]
-
The amount of fluorescence is proportional to the permeability of the endothelial monolayer.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a process dependent on cytoskeletal dynamics.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
Matrigel or other basement membrane extract
-
96-well plate
-
Microscope with imaging software
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.[9][10][11][12][13]
-
Harvest and resuspend HUVECs in medium containing this compound or vehicle control.
-
Incubate at 37°C and monitor tube formation over several hours (typically 4-12 hours).
-
Capture images of the tube-like structures at different time points.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging analysis software.[9]
Signaling Pathways and Visualizations
The regulation of the endothelial cytoskeleton is a complex process involving numerous signaling pathways. c-Myc is known to influence several of these pathways, most notably those involving Rho GTPases.
Inferred Signaling Pathway: c-Myc and Rho GTPase Regulation
Inhibition of c-Myc by this compound is expected to modulate the activity of Rho family GTPases, such as RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton. For instance, studies have shown that Cdc42 can reduce RhoA activity in endothelial cells.[14] While the direct link between c-Myc and these GTPases in endothelial cells requires further investigation, it is plausible that c-Myc regulates the expression of guanine nucleotide exchange factors (GEFs) or GTPase-activating proteins (GAPs) that control the activity of Rho GTPases.
Caption: Inferred signaling pathway of this compound's effect on the actin cytoskeleton.
Experimental Workflow: Immunofluorescence Staining
The following diagram illustrates the key steps in the immunofluorescence staining protocol to visualize the actin cytoskeleton.
Caption: Workflow for actin cytoskeleton immunofluorescence staining.
Experimental Workflow: Transwell Migration Assay
This diagram outlines the process for quantifying endothelial cell migration using a Transwell assay.
Caption: Workflow for the endothelial cell transwell migration assay.
Conclusion
While direct experimental evidence is currently limited, the established role of c-Myc in regulating fundamental endothelial cell processes strongly suggests that its inhibitor, this compound, will have profound effects on the endothelial cytoskeleton. The provided experimental protocols offer a robust framework for researchers to investigate these effects in a quantitative and reproducible manner. A deeper understanding of how this compound modulates the endothelial cytoskeleton will be invaluable for assessing its therapeutic potential in angiogenesis-dependent diseases and for the development of novel anti-angiogenic strategies. Future studies should focus on elucidating the specific molecular pathways that link c-Myc inhibition to cytoskeletal remodeling in endothelial cells.
References
- 1. c-Myc is essential to prevent endothelial pro-inflammatory senescent phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Endothelial c-Myc knockout disrupts metabolic homeostasis and triggers the development of obesity [frontiersin.org]
- 3. Phalloidin staining protocol | Abcam [abcam.com]
- 4. ibidi.com [ibidi.com]
- 5. protocols.io [protocols.io]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Endothelial paracellular permeability assay [protocols.io]
- 9. ibidi.com [ibidi.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 12. corning.com [corning.com]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Critical role of Cdc42 in mediating endothelial barrier protection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Combretastatin A4: An In-Depth Technical Guide to its Core Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A4 (CA4), a natural stilbenoid phenol derived from the bark of the African bush willow, Combretum caffrum, has emerged as a potent anti-cancer agent with a unique dual mechanism of action. It functions as both a powerful inhibitor of tubulin polymerization and a vascular disrupting agent (VDA), leading to mitotic arrest and targeted shutdown of tumor vasculature. This technical guide provides a comprehensive overview of the core signal transduction pathways modulated by CA4, detailed experimental protocols for studying its effects, and a quantitative summary of its activity.
Core Mechanism of Action: Microtubule Destabilization
The primary molecular target of Combretastatin A4 is β-tubulin, a key component of microtubules. By binding to the colchicine-binding site on β-tubulin, CA4 inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics has profound effects on cellular processes, most notably mitosis.
The inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division. This leads to an arrest of the cell cycle in the G2/M phase and can ultimately trigger apoptotic cell death.
Signal Transduction Pathways
Combretastatin A4's cellular effects are mediated through a complex interplay of various signal transduction pathways, primarily impacting apoptosis and vascular stability.
Induction of Apoptosis
CA4 induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The G2/M arrest caused by microtubule disruption is a major trigger for the intrinsic pathway.
-
Intrinsic Pathway: Prolonged mitotic arrest activates a cascade of events leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death. This pathway is also influenced by the Bcl-2 family of proteins, with CA4 promoting the activity of pro-apoptotic members (e.g., Bax, Bak) and inhibiting anti-apoptotic members (e.g., Bcl-2, Bcl-xL).
-
Extrinsic Pathway: While less predominantly studied, evidence suggests CA4 can also potentiate the extrinsic pathway. This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to amplify the mitochondrial apoptotic signal.
Furthermore, CA4 has been shown to induce apoptosis through caspase-independent mechanisms, involving the release of other mitochondrial proteins like apoptosis-inducing factor (AIF).
Vascular Disruption
A key feature of Combretastatin A4 is its potent and selective activity against tumor vasculature. It targets immature, actively proliferating endothelial cells within the tumor microenvironment, leading to a rapid collapse of the tumor blood supply and subsequent necrosis of the tumor core. This vascular disruption is orchestrated by several signaling pathways:
-
Disruption of VE-Cadherin Signaling: Vascular Endothelial (VE)-cadherin is a crucial component of adherens junctions between endothelial cells, maintaining vascular integrity. CA4 disrupts the microtubule network in endothelial cells, which in turn leads to the destabilization of VE-cadherin-mediated cell-cell junctions. This disruption is associated with the dephosphorylation of VE-cadherin and β-catenin, and the inhibition of the pro-survival PI3K/Akt signaling pathway. The loss of junctional integrity increases vascular permeability.
-
Activation of the Rho/Rho Kinase (ROCK) Pathway: The depolymerization of microtubules by CA4 leads to the activation of the small GTPase RhoA and its downstream effector, Rho kinase (ROCK). Activation of the Rho/ROCK pathway promotes the formation of actin stress fibers and actomyosin contractility, causing endothelial cell rounding and the formation of intercellular gaps. This further contributes to the increase in vascular permeability and the breakdown of the endothelial barrier.
-
Modulation of MAPK/ERK and PI3K/AKT Pathways: In some cancer cell types, CA4 and its analogs have been shown to suppress the MAPK/ERK and PI3K/AKT signaling pathways. These pathways are critical for cell proliferation, survival, and angiogenesis. By inhibiting these pathways, CA4 can further contribute to its anti-proliferative and anti-angiogenic effects.
Quantitative Data
The anti-proliferative activity of Combretastatin A4 is typically quantified by its half-maximal inhibitory concentration (IC50) value, which varies depending on the cell line and assay conditions.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 1.4 | |
| HL-60 | Acute Promyelocytic Leukemia | 2.9 | |
| MCF-7 | Breast Adenocarcinoma | 3.2 | |
| A549 | Lung Carcinoma | 3.8 | [1] |
| HCT-116 | Colon Carcinoma | 4.6 | |
| PC-3 | Prostate Adenocarcinoma | 7.1 | |
| OVCAR-3 | Ovarian Adenocarcinoma | 9.8 | |
| B16-F10 | Murine Melanoma | 1.2 | [2] |
| P388 | Murine Leukemia | 0.7 | [2] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 1.5 - 10 | [3] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of CA4 on the polymerization of purified tubulin in vitro by monitoring the change in turbidity (optical density) of the solution.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Combretastatin A4 (dissolved in DMSO)
-
Positive control (e.g., Nocodazole, Colchicine)
-
Negative control (e.g., Paclitaxel - a polymerization enhancer)
-
Pre-chilled 96-well half-area plates
-
Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice. Prepare 10x working solutions of CA4 and controls in General Tubulin Buffer.
-
Assay Setup: Pre-warm the 96-well plate to 37°C in the spectrophotometer.
-
Reaction Initiation: In a separate pre-chilled tube on ice, prepare the tubulin polymerization mix by adding GTP to the reconstituted tubulin solution to a final concentration of 1 mM. Add glycerol to a final concentration of 10%.
-
Plating: Add 10 µL of the 10x CA4 or control solutions to the appropriate wells of the pre-warmed 96-well plate.
-
Start Polymerization: To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.[4][5][6][7]
Data Analysis: Plot the absorbance at 340 nm versus time. Inhibition of polymerization by CA4 will result in a lower rate of absorbance increase and a lower final plateau compared to the vehicle control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with CA4 or vehicle control
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1x Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentration of CA4 for a specified time. Include untreated and positive controls.
-
Harvesting: Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant to collect all cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1x Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (e.g., 50 µg/mL). Gently vortex.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.[3][8][9]
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells or tissue sections treated with CA4 or vehicle control
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation and Fixation: Fix cells or tissue sections in 4% paraformaldehyde.
-
Permeabilization: Permeabilize the fixed samples to allow entry of the TUNEL reagents. For cultured cells, this can be a brief incubation in 0.1% Triton X-100.[10]
-
Labeling: Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.[10][11]
-
Washing: Rinse the samples thoroughly with PBS to remove unincorporated nucleotides.
-
Detection: Visualize the labeled cells using a fluorescence microscope. The nuclei of apoptotic cells will exhibit strong fluorescence. Alternatively, the fluorescence can be quantified by flow cytometry.[10][11][12][13]
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, and the inhibitory effect of CA4 on this process.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel®)
-
96-well plate
-
Endothelial cell growth medium
-
Combretastatin A4
-
Inverted microscope
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Coat the wells of a pre-chilled 96-well plate with 50-100 µL of the extract. Incubate at 37°C for 30-60 minutes to allow for gelation.[14][15][16]
-
Cell Seeding: Harvest endothelial cells and resuspend them in growth medium containing various concentrations of CA4 or vehicle control.
-
Incubation: Seed the cells onto the solidified matrix at a density of 1-2 x 10^4 cells per well. Incubate at 37°C for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images at different time points. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
Combretastatin A4 represents a highly promising class of anti-cancer agents with a multifaceted mechanism of action. Its ability to disrupt microtubule dynamics and selectively target tumor vasculature through the modulation of key signal transduction pathways, including those involved in apoptosis and endothelial cell function, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate molecular effects of CA4 and to aid in the development of novel, more effective cancer therapies.
References
- 1. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. abscience.com.tw [abscience.com.tw]
- 7. benchchem.com [benchchem.com]
- 8. bosterbio.com [bosterbio.com]
- 9. kumc.edu [kumc.edu]
- 10. clyte.tech [clyte.tech]
- 11. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 12. antbioinc.com [antbioinc.com]
- 13. opentrons.com [opentrons.com]
- 14. corning.com [corning.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
10074-A4 Induced Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical regulator of cell growth, proliferation, and metabolism, and its deregulation is a hallmark of a vast number of human cancers. The development of small molecule inhibitors targeting c-Myc has been a significant focus of cancer research. 10074-A4 is one such small molecule identified to inhibit the function of c-Myc. This technical guide provides an in-depth overview of the core mechanism by which this compound induces apoptosis in tumor cells, supported by available data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: Inhibition of c-Myc
This compound functions as a direct inhibitor of the c-Myc-Max (Mcs-associated factor X) protein-protein interaction. The c-Myc/Max heterodimer is essential for binding to E-box DNA sequences in the promoter regions of target genes, thereby activating their transcription and driving cellular processes like proliferation and growth. By binding to the bHLH-ZIP domain of c-Myc, this compound prevents its association with Max, leading to the suppression of c-Myc-mediated gene expression. This inhibition of c-Myc's transcriptional activity is the primary trigger for the subsequent induction of apoptosis in cancer cells.
Quantitative Data: Efficacy of this compound in Tumor Cells
The cytotoxic and anti-proliferative effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of a compound. The following table summarizes the reported IC50 values for this compound in different tumor cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hematological Cancers | |||
| HL-60 | Acute Promyelocytic Leukemia | ~20-50 | [1] |
| Daudi | Burkitt's Lymphoma | ~20-50 | [1] |
| Breast Cancer | |||
| T47D | Ductal Carcinoma | Data not available | |
| Normal Cells | |||
| PBMCs | Peripheral Blood Mononuclear Cells | Resistant | [2] |
| 184A1 | Normal Mammary Gland | Resistant | [2] |
Note: Specific quantitative data on the percentage of apoptotic cells, caspase activation levels, and changes in Bcl-2 family protein expression induced by this compound are not extensively available in the public domain and represent an area for further research.
Signaling Pathways of this compound-Induced Apoptosis
The inhibition of the c-Myc/Max heterodimer by this compound initiates a cascade of events culminating in apoptosis, primarily through the intrinsic or mitochondrial pathway.
The altered gene expression profile following c-Myc inhibition impacts the delicate balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This shift favors the pro-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.
-
Cell Lysis: Treat cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Conclusion
This compound represents a promising class of small molecule inhibitors that target the oncoprotein c-Myc. Its mechanism of action, centered on the disruption of the c-Myc/Max heterodimer, leads to the induction of apoptosis in tumor cells, primarily through the mitochondrial pathway. While the qualitative aspects of this process are understood, there is a clear need for more comprehensive quantitative data across a wider range of cancer types to fully elucidate the therapeutic potential of this compound and to identify patient populations that would most benefit from such a targeted therapy. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of c-Myc-targeted cancer therapeutics.
References
Combretastatin A4: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A4 (CA4), a natural product isolated from the African bush willow Combretum caffrum, is a potent anti-cancer agent that functions as a vascular-disrupting agent (VDA).[1][2] Its structural simplicity and potent biological activity have made it a focal point of extensive research and development.[1] Due to its poor water solubility, the water-soluble prodrug, Combretastatin A4 Phosphate (CA4P or fosbretabulin), was synthesized and has been the primary formulation used in clinical trials.[1][2] This guide provides an in-depth technical overview of the pharmacokinetics and metabolism of Combretastatin A4, critical aspects for its ongoing development and clinical application.
CA4 exerts its anti-tumor effects by binding to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization.[1][3] This disruption of the cytoskeleton in endothelial cells, particularly in the immature tumor vasculature, causes a rapid change in cell shape, increased vascular permeability, and ultimately, a shutdown of tumor blood flow, leading to extensive ischemic necrosis within the tumor core.[4][5] A secondary mechanism involves the disruption of the vascular endothelial (VE)-cadherin signaling pathway, further contributing to vascular collapse.[4][6]
Pharmacokinetics
The pharmacokinetic profile of Combretastatin A4 is characterized by the rapid conversion of its prodrug, CA4P, to the active CA4, followed by a relatively short half-life and extensive metabolism.
Absorption and Distribution
Following intravenous administration of CA4P, the prodrug is rapidly and extensively converted to the active CA4 by endogenous phosphatases.[3][7]
-
Distribution: In preclinical studies in rats, the active metabolite CA4 was found to be largely distributed to the heart, intestine, lung, spleen, and liver within 15 to 40 minutes after intravenous injection of CA4P.[8][9] The volume of distribution at steady state (Vdss) for CA4P in humans has been reported to be approximately 7.5 liters.[3]
Metabolism
The metabolism of CA4 is complex. The primary metabolic event is the dephosphorylation of the prodrug CA4P to the active CA4.[3][10] CA4 then undergoes extensive Phase I and Phase II metabolism.
-
Phase I Metabolism: In vitro studies using rat and human liver microsomes have identified O-demethylation and aromatic hydroxylation as the two major Phase I biotransformation pathways.[11][12] Hydroxylation appears to be regioselective for the B-phenyl ring of the CA4 molecule.[11][12] Z-E isomerization of the stilbene double bond also occurs during in vitro studies, adding to the complexity of the metabolite profile.[11][12]
-
Phase II Metabolism: The primary Phase II metabolic pathway for CA4 is glucuronidation, forming CA4 glucuronide (CA4G).[13] Sulfation has also been identified as a Phase II metabolic route, with a sulphate conjugate metabolite being detected in both in vitro and in vivo studies.[14][15]
Excretion
In rats, following a single intravenous dose of CA4P, the prodrug is predominantly excreted in the urine (10.72%) and feces (9.70%).[8][9] The active metabolite, CA4, is primarily excreted in the feces (6.23%), with a smaller amount found in the urine (0.78%).[8][9] Biliary excretion was a minor route for both CA4P (0.897%) and CA4 (0.496%).[8][9]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of CA4P and CA4 from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Combretastatin A4 Phosphate (CA4P) and Combretastatin A4 (CA4) in Rats Following Intravenous Administration of CA4P.
| Parameter | Dose (mg/kg) | CA4P | CA4 | Reference |
| t½ (min) | 0.7, 1, 4 | 5 - 9 | 39 - 60 | [9] |
| t½α (min) | 0.7, 1, 4 | Varies | Varies | [9] |
| Vd (L/kg) | 0.7, 1, 4 | Varies | Varies | [9] |
Table 2: Pharmacokinetic Parameters of Combretastatin A4 (CA4) in NMRI Mice Bearing MAC29 Tumors Following Intravenous Administration of 150 mg/kg CA4P.
| Compartment | AUC (µg·h/mL) | Reference |
| Plasma | 18.4 | [16][17] |
| Tumor | 60.1 | [16][17] |
Table 3: Pharmacokinetic Parameters of Combretastatin A4 Phosphate (CA4P) and Combretastatin A4 (CA4) in Human Phase I Clinical Trials.
| Parameter | Dose (mg/m²) | CA4P | CA4 | Reference |
| t½ (h) | 18 - 90 | ~0.47 | ~0.5 | [3][7] |
| Vdss (L) | 18 - 90 | 7.5 | - | [3] |
| CL (L/h) | 18 - 90 | 24.6 | - | [3] |
| AUC (µmol·h/L) | 5 | - | 0.169 | [13] |
| AUC (µmol·h/L) | 68 | - | 2.33 | [13] |
| AUC (µmol·h/L) | 114 | - | 3.29 | [13] |
Experimental Protocols
In Vitro Metabolism Study
A representative protocol for studying the Phase I metabolism of CA4 in liver microsomes is as follows:
-
Preparation of Incubation Mixture:
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Add liver microsomes (from human or rat) to a final protein concentration of 0.5 mg/mL.[18]
-
Add a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding Combretastatin A4 (dissolved in a suitable solvent like methanol or DMSO) to a final concentration of interest.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).[18]
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
Analysis:
In Vivo Pharmacokinetic Study in Rodents
A general protocol for an in vivo pharmacokinetic study of CA4P in mice or rats:
-
Animal Model:
-
Drug Administration:
-
Sample Collection:
-
Collect blood samples at predetermined time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).
-
Process the blood to obtain plasma.
-
For excretion studies, collect urine and feces over a specified period (e.g., 24-28 hours).[8][9]
-
For tissue distribution studies, euthanize animals at specific time points and collect relevant organs.[8][9]
-
-
Sample Preparation:
-
Extract CA4P, CA4, and their metabolites from plasma, urine, feces, and tissue homogenates using appropriate techniques such as protein precipitation or liquid-liquid extraction.
-
-
Analysis:
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
-
Analytical Method for Quantification
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is commonly used for the simultaneous determination of CA4P, CA4, and its glucuronide metabolite (CA4G) in plasma.[19][21]
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) is employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is often used for CA4P and CA4. An ammonium adduct of CA4G in positive ESI mode can be used for its detection.[19]
-
Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive quantification. The precursor to product ion transitions for CA4P, CA4, and CA4G have been reported as m/z 397/350, 317/286, and 510/317, respectively.[19]
-
-
Sample Preparation:
-
Protein precipitation with a solvent like acetonitrile is a common method for plasma sample preparation.
-
Visualizations
Caption: CA4P conversion to CA4 and its mechanism of action.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Metabolic pathways of Combretastatin A4.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I pharmacokinetic and translational study of the novel vascular targeting agent combretastatin a-4 phosphate on a single-dose intravenous schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, excretion, and distribution of combretastatin A4 phosphate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 11. In Vitro Metabolism Study of Combretastatin A-4 in Rat and Human Liver Microsomes | Scilit [scilit.com]
- 12. In vitro metabolism study of combretastatin A-4 in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo phase II metabolism of combretastatin A-4: evidence for the formation of a sulphate conjugate metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A high-throughput and simultaneous determination of combretastatin A-4 phosphate and its metabolites in human plasma using HPLC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of combretastatin A-4 and its phosphate ester pro-drug in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Combretastatin A4: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A4 (CA4), a natural stilbenoid isolated from the African bush willow tree, Combretum caffrum, is a potent anti-cancer agent renowned for its dual mechanism of action: potent cytotoxicity through microtubule disruption and selective vascular disruption within tumors.[1][2][3] Its structural simplicity and high potency have made it and its derivatives, particularly the water-soluble prodrug Combretastatin A4 Phosphate (CA4P), subjects of extensive preclinical and clinical investigation.[4][5]
These application notes provide a comprehensive guide for the in vitro use of Combretastatin A4, detailing its mechanism of action, protocols for key experiments, and expected outcomes in cell culture models.
Mechanism of Action
Combretastatin A4 exerts its biological effects primarily through two interconnected pathways:
-
Microtubule Depolymerization: CA4 binds to the colchicine-binding site on β-tubulin, a key component of microtubules.[2][5] This binding inhibits tubulin polymerization, leading to the disassembly of the microtubule network.[3][6] The disruption of microtubule dynamics is catastrophic for rapidly dividing cells, inducing cell cycle arrest in the G2/M phase and ultimately triggering apoptosis or mitotic catastrophe.[2][6][7]
-
Vascular Disruption: A hallmark of CA4 is its ability to act as a Vascular Disrupting Agent (VDA).[1][2] It selectively targets the immature and unstable vasculature commonly found in tumors.[8][9] In endothelial cells, CA4-induced microtubule disruption leads to changes in cell shape and increased vascular permeability.[3][4] This is achieved in part by interfering with the Vascular Endothelial-cadherin (VE-cadherin) signaling pathway, which is crucial for maintaining endothelial cell-cell junctions.[8][9] The disruption of this signaling cascade leads to the rapid collapse of tumor blood vessels, cutting off the supply of oxygen and nutrients to the tumor core and causing extensive ischemic necrosis.[4][8][9]
Data Presentation: In Vitro Efficacy of Combretastatin A4
The cytotoxic and anti-proliferative effects of Combretastatin A4 are typically quantified by determining its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value. These values can vary significantly depending on the cell line, assay conditions, and exposure time.
| Cell Line | Cancer Type | Assay Type | IC50 / GI50 Value | Reference |
| 1A9 | Human Ovarian Carcinoma | - | 3.6 nM | [10] |
| 518A2 | Human Melanoma | MTT | 0.02 µM (20 nM) | [10] |
| A549 | Human Lung Carcinoma | SRB | 0.0047 µM (4.7 nM) | [10] |
| BFTC 905 | Human Bladder Cancer | - | < 4 nM | [6] |
| TSGH 8301 | Human Bladder Cancer | - | < 4 nM | [6] |
| HCT-116 | Human Colorectal Cancer | - | Potent Activity | [2] |
| MG-63 | Human Osteosarcoma | - | Potent Activity | [2] |
| HeLa | Human Cervical Cancer | MTT | 95.90 µM | [11] |
| JAR | Human Choriocarcinoma | MTT | 88.89 µM | [11] |
| CNE-1 | Human Nasopharyngeal Carcinoma | - | 0.8 nM | [12] |
| CNE-2 | Human Nasopharyngeal Carcinoma | - | 1.2 nM | [12] |
Note: IC50/GI50 values are highly dependent on experimental conditions. The data presented here is for comparative purposes. Researchers should determine the IC50 for their specific cell line and assay conditions.
Experimental Protocols
Preparation of Combretastatin A4 Stock Solution
Materials:
-
Combretastatin A4 (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Due to its poor water solubility, Combretastatin A4 is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Weigh the required amount of CA4 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For experiments, dilute the stock solution to the final working concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of Combretastatin A4 on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Combretastatin A4 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[11]
-
The next day, remove the medium and add fresh medium containing serial dilutions of Combretastatin A4. Include a vehicle control (medium with the same concentration of DMSO used for the highest CA4 concentration).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value using non-linear regression analysis.[2]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Combretastatin A4 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Combretastatin A4 and a vehicle control for a specified time (e.g., 24 or 48 hours).[2]
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[2]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Combretastatin A4 stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells with Combretastatin A4 as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle, allowing for quantification of G2/M arrest induced by CA4.[6]
Mandatory Visualizations
Caption: Mechanism of Action of Combretastatin A4.
Caption: General workflow for in vitro CA4 experiments.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 3. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combretastatin A4 (CA-4; CRC 87-09) | microtubule-targeting agent | microtubule disrupting agent | Tubulin inhibitor | CAS 117048-59-6 | microtubule polymerization destablizer| anticancer | InvivoChem [invivochem.com]
Application Notes and Protocols for 10074-A4 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 10074-A4, a small molecule inhibitor of the c-Myc oncoprotein, in mouse xenograft models. The protocols detailed below are based on established methodologies for similar compounds and general best practices for in vivo cancer research.
Introduction
This compound is a small molecule that inhibits the crucial protein-protein interaction between c-Myc and its binding partner Max.[1] The c-Myc/Max heterodimer is a key transcription factor that drives the expression of numerous genes involved in cell proliferation, growth, and metabolism.[2] Dysregulation of c-Myc is a hallmark of a wide range of human cancers, making it a prime target for therapeutic intervention. By disrupting the c-Myc/Max interaction, this compound impedes the transcriptional activity of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[2]
While this compound and its analogs have shown promise in in vitro studies, their application in in vivo xenograft models requires careful consideration of formulation, administration route, and potential pharmacokinetic limitations.[3][4] These notes provide detailed protocols for the administration of this compound in a mouse xenograft model, enabling the evaluation of its anti-tumor efficacy.
Mechanism of Action: c-Myc Signaling Pathway
The c-Myc protein, in complex with Max, binds to E-box sequences in the promoter regions of its target genes, thereby activating their transcription. This leads to the upregulation of proteins that promote cell cycle progression (e.g., cyclins and CDKs), cell growth, and metabolism, while also having a complex, context-dependent role in apoptosis. This compound directly binds to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc, preventing its heterodimerization with Max and subsequent downstream signaling.[3]
Experimental Protocols
The following protocols provide a framework for conducting a mouse xenograft study to evaluate the efficacy of this compound.
I. Preparation of this compound for In Vivo Administration
Due to the hydrophobic nature of this compound, a specific formulation is required for in vivo administration. The following protocol is adapted from studies with the closely related compound 10074-G5.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile distilled water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, create a 10 mg/mL stock solution.
-
To prepare a 1 mL working solution for injection:
-
To 400 µL of PEG300, add the appropriate volume of the this compound DMSO stock solution to achieve the final desired concentration.
-
Vortex thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex until clear.
-
Add sterile ddH₂O or saline to bring the final volume to 1 mL.
-
-
The final formulation should be prepared fresh before each administration and used immediately.
II. Mouse Xenograft Model Workflow
The following workflow outlines the key steps for establishing a subcutaneous xenograft model and evaluating the anti-tumor activity of this compound.
III. Detailed Protocol for Subcutaneous Xenograft Study
Animal Models:
-
Immunocompromised mice (e.g., SCID, NSG, or nude mice), typically 6-8 weeks old.
Cell Lines:
-
Cancer cell lines with known c-Myc overexpression (e.g., Daudi Burkitt's lymphoma, HL-60 promyelocytic leukemia).
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate media and conditions to maintain exponential growth.
-
Harvest cells and wash with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Resuspend cells in sterile PBS or HBSS at a concentration of 1 x 10⁷ to 1 x 10⁸ cells/mL. For some cell lines, a 1:1 mixture with Matrigel may enhance tumor engraftment.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 25-27 gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and potential toxicity.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the specified dose, route, and schedule. Based on studies with the analog 10074-G5, a starting point could be intravenous (i.v.) administration at 20 mg/kg daily for 5 consecutive days.[3] Intraperitoneal (i.p.) injection is another common and less stressful alternative.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot for c-Myc/Max dimerization, or pharmacodynamic marker analysis).
-
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vitro Cytotoxicity of c-Myc Inhibitors
| Cell Line | Cancer Type | IC₅₀ of 10074-G5 (µM) |
| Daudi | Burkitt's Lymphoma | 15.6 |
| HL-60 | Promyelocytic Leukemia | 13.5 |
| Kelly | Neuroblastoma | 22.5 |
Data for the closely related analog 10074-G5.[6]
Table 2: In Vivo Pharmacokinetics of 10074-G5 in Mice (20 mg/kg i.v. dose)
| Parameter | Value |
| Plasma Half-life (t₁/₂) | 37 minutes |
| Peak Plasma Concentration (Cₘₐₓ) | 58 µM |
| Peak Tumor Concentration | ~5.8 µM |
Data for the closely related analog 10074-G5.[3][6]
Table 3: Example of Tumor Growth Inhibition Data Presentation
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | |
| This compound | [Specify Dose and Schedule] | ||
| Positive Control | [Specify Dose and Schedule] |
This table is a template for presenting efficacy data. Note that in a study with the analog 10074-G5 at 20 mg/kg i.v. for 5 days, no significant tumor growth inhibition was observed.[3]
Considerations and Limitations
-
Pharmacokinetics: The analog 10074-G5 has a very short plasma half-life in mice (37 minutes) due to rapid metabolism.[3] This results in low tumor concentrations, which may be insufficient to inhibit c-Myc/Max dimerization effectively in vivo. It is likely that this compound has similar pharmacokinetic properties, which could limit its in vivo efficacy.
-
Toxicity: While no overt toxicity was reported for 10074-G5 at 20 mg/kg, it is crucial to monitor mice for signs of toxicity, such as weight loss, changes in behavior, or signs of distress.[3]
-
Formulation: The use of DMSO in formulations for in vivo studies should be carefully considered, as it can have its own biological effects.[7] The percentage of DMSO should be kept to a minimum.
-
Route of Administration: While intravenous administration provides direct access to the bloodstream, intraperitoneal injection is a less invasive alternative that is commonly used for repeated dosing in mice.[8][9]
Conclusion
The c-Myc inhibitor this compound represents a valuable tool for studying the biological consequences of c-Myc inhibition. The protocols and data presented in these application notes provide a comprehensive guide for designing and conducting in vivo xenograft studies to evaluate its anti-tumor potential. Researchers should be mindful of the potential pharmacokinetic limitations of this class of compounds and may need to explore strategies to improve their metabolic stability and tumor delivery to translate their in vitro potency into in vivo efficacy.
References
- 1. Computational study on natural compounds inhibitor of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a novel technique for intraperitoneal injections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Preparing 10074-A4 Stock Solution for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and handling of 10074-A4, a small molecule inhibitor of the c-Myc-Max protein-protein interaction. The c-Myc oncogene is a critical regulator of cellular processes and its dysregulation is implicated in a majority of human cancers, making it a prime target for therapeutic intervention.[1][2] this compound disrupts the heterodimerization of c-Myc and Max, which is essential for its transcriptional activity, thereby inhibiting the expression of c-Myc target genes and impeding cancer cell proliferation.[3][4] This document outlines the chemical and physical properties of this compound, detailed protocols for the preparation of stock solutions for both in vitro and in vivo experiments, and guidelines for proper storage and safety. The information is intended to ensure consistent and reliable experimental outcomes for researchers in oncology and drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. This data, summarized in the table below, has been compiled from various chemical suppliers and research articles.
| Property | Value | Reference |
| Formal Name | 3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-thiazolidinedione | [3] |
| CAS Number | 312631-87-1 | [3] |
| Molecular Formula | C18H14Cl2N2O3S | [3][5] |
| Molecular Weight | 409.3 g/mol | [3][5][6] |
| Purity | ≥98% | [3][6] |
| Appearance | A solid | [3] |
| Solubility | Soluble in DMSO | [3][7] |
| Storage (Solid) | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | [7] |
| Storage (Stock Solution) | 0-4°C for short term (days to weeks), or -20°C or -80°C for long term (months) | [5][7] |
| Stability | ≥ 4 years | [3] |
Mechanism of Action: Targeting the c-Myc-Max Interaction
This compound is a direct inhibitor of the c-Myc oncoprotein.[4] Its mechanism of action involves binding to the c-Myc protein and disrupting its essential interaction with its binding partner, Max.[4][8] The c-Myc-Max heterodimer is a transcription factor that binds to specific DNA sequences (E-boxes) in the promoter regions of target genes, regulating their expression.[1] These target genes are involved in critical cellular processes such as cell proliferation, growth, and apoptosis. By preventing the formation of the c-Myc-Max complex, this compound effectively inhibits the transcriptional activation of these target genes, leading to cell cycle arrest and reduced proliferation of cancer cells.[3]
Caption: The inhibitory action of this compound on the c-Myc signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following calculation based on the molecular weight of this compound (409.3 g/mol ):
-
Weight (mg) = 10 mM * 409.3 g/mol * Volume (L)
-
For 1 mL (0.001 L) of a 10 mM stock solution, you will need 4.093 mg of this compound.
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mM stock solution from 1 mg of this compound, you would add 244.33 µL of DMSO.[5]
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution.[5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[5] When stored properly, the stock solution is stable for at least one month at -20°C and six months at -80°C.[5]
Note on Working Concentrations: The final concentration of this compound in cell culture medium will depend on the specific cell line and experimental design. Typical working concentrations range from 5 µM to 50 µM.[3][5] For instance, this compound has been shown to inhibit c-Myc and Max heterodimerization at 5 µM and reduce cell proliferation at 32 µM.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your experiments. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]
Caption: Workflow for preparing this compound stock solution.
Preparation of this compound Formulation for In Vivo Experiments
For animal studies, this compound needs to be formulated in a vehicle suitable for administration. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound solid powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Protocol:
-
Prepare the vehicle solution. A commonly used vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Prepare this mixture under sterile conditions.
-
Dissolve this compound in DMSO first. Add the required amount of this compound to the 10% volume of DMSO and ensure it is fully dissolved.
-
Sequentially add the other components. Add the PEG300, followed by the Tween-80, and finally the saline, mixing thoroughly after each addition to ensure a clear solution.[5]
-
The final solution should be clear. A soluble concentration of at least 2.08 mg/mL (5.08 mM) can be achieved with this formulation.[5]
-
Administer the formulation to the animals as per the experimental protocol. The route of administration (e.g., intravenous, intraperitoneal) will influence the final volume and concentration.
Safety Precautions
While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), it is prudent to handle it with standard laboratory precautions.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the material safety data sheet (MSDS) for complete safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetechindia.com [lifetechindia.com]
- 6. Sapphire North America [sapphire-usa.com]
- 7. medkoo.com [medkoo.com]
- 8. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
Combretastatin A4: In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Combretastatin A4 (CA4) and its more soluble prodrug, Combretastatin A4 Phosphate (CA4P). This document details recommended dosages, administration protocols, and the underlying mechanism of action for this potent vascular disrupting agent (VDA). The information is intended to guide the design and execution of preclinical studies evaluating the efficacy and safety of CA4/CA4P.
Mechanism of Action
Combretastatin A4 exerts its potent antitumor effects primarily by targeting the tumor vasculature. It binds to the colchicine-binding site on β-tubulin, leading to the depolymerization of microtubules in endothelial cells.[1][2][3][4] This disruption of the cytoskeleton causes endothelial cell shape changes, from flat to spherical, which in turn increases vascular permeability and leads to the collapse of the tumor's blood vessel network.[3][5] This rapid vascular shutdown deprives the tumor of oxygen and nutrients, resulting in extensive hemorrhagic necrosis in the tumor core.[6][7][8] Notably, CA4P selectively targets the immature and rapidly proliferating endothelial cells of the tumor neovasculature, while having minimal impact on the established vasculature of normal tissues.[6][9]
The downstream effects of tubulin disruption by Combretastatin A4 include interference with key signaling pathways involved in angiogenesis and vascular stability. Studies have shown that CA4 can inhibit the VEGF/VEGFR-2 signaling pathway, a critical driver of new blood vessel formation.[10] This is achieved by down-regulating the expression of both VEGF and its receptor, VEGFR-2, in tumor tissues.[10] Furthermore, CA4P has been shown to interfere with vascular endothelial (VE)-cadherin signaling, which is crucial for maintaining the integrity of cell-cell junctions in the endothelium.[11]
Signaling Pathway Diagram
Caption: Mechanism of Combretastatin A4 action in tumor endothelial cells.
In Vivo Dosage and Administration
The dosage of Combretastatin A4 or its prodrug, CA4P, can vary significantly depending on the animal model, tumor type, and administration route. The following tables summarize reported dosages from various preclinical studies. It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) and optimal biological dose for each specific experimental setup.
Table 1: Combretastatin A4/A4P Dosage in Murine Models
| Tumor Model | Mouse Strain | Compound | Dosage Range (mg/kg) | Administration Route | Key Findings |
| KHT Sarcoma | C3H | CA4P | 100 | Not Specified | Significant reduction in patent blood vessels 4 hours after treatment.[12] |
| MAC29 Colon Adenocarcinoma | NMRI | CA4P | 150 | Injection | Rapid vascular shutdown.[13] |
| N202 Mammary Tumor | Syngeneic | CA4P | 50 (3 daily injections) | i.p. | Increased tumor necrosis.[14] |
| L1210 Leukemia | Syngeneic | Acetyl analog of CA4 (6t) | Not Specified | Not Specified | Antitumor activity with no apparent toxicity.[15] |
| Breast Cancer (experimental and human) | Not Specified | CA4P | < 1/10th of MTD | Systemic | 93% reduction in functional vascular volume at 6 hours.[6][7] |
| MAC 15A Colon (subcutaneous) | Not Specified | CA4 | 150 | i.p. | Almost complete vascular shutdown at 4 hours and extensive necrosis.[16] |
| MAC 15A Colon (subcutaneous) | Not Specified | CA4P | 100 | i.p. | Almost complete vascular shutdown at 4 hours and extensive necrosis.[16] |
Table 2: Combretastatin A4P Dosage in Rat Models
| Tumor Model | Rat Strain | Compound | Dosage Range (mg/kg) | Administration Route | Key Findings |
| Intrahepatic Colon Carcinoma | Inbred BN, WF | CA4P | 2 (5 days a week) | Not Specified | Enhanced antitumor immune response when combined with immunization.[17][18] |
Table 3: Combretastatin A4P Dosage in Canine Models
| Condition | Compound | Dosage Range (mg/m²) | Administration Route | Key Findings |
| Healthy Dogs | CA4P | 50, 75, 100 | Not Specified | Doses up to 75 mg/m² were well-tolerated.[19] 100 mg/m² induced neurotoxicity.[19] |
| Spontaneous Solid Tumors | CA4P | 75 | Intravenous | Significant reduction in tumor vascularization with limited toxicity.[20][21] |
Experimental Protocols
Preparation of Combretastatin A4 Phosphate (CA4P) for Injection
CA4P is typically supplied as a lyophilized powder. Due to the poor water solubility of CA4, the phosphate prodrug CA4P is preferred for in vivo studies.[2][22][23]
Materials:
-
Combretastatin A4 Phosphate (lyophilized powder)
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride (Sterile Saline)
-
Sterile syringes and needles
Protocol:
-
Reconstitute the lyophilized CA4P with Sterile Water for Injection to a desired stock concentration (e.g., 10 mg/mL).
-
Gently swirl the vial to ensure complete dissolution. Do not shake vigorously.
-
Further dilute the reconstituted CA4P with 0.9% sterile saline to the final desired concentration for injection.
-
The final volume for injection should be appropriate for the animal model (e.g., 100-200 µL for mice).
-
Administer the prepared solution immediately.
In Vivo Efficacy Study in a Murine Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of CA4P in a subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Calipers
-
Combretastatin A4P solution (prepared as in 3.1)
-
Vehicle control (e.g., sterile saline)
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of saline or a 1:1 mixture of saline and Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment and control groups (n ≥ 5 per group).
-
Administer CA4P or vehicle control via the desired route (e.g., intraperitoneal or intravenous injection). The treatment schedule will depend on the study design (e.g., single dose, multiple doses over several days).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
-
Endpoint:
-
Euthanize the mice when tumors reach a predetermined size, or if signs of excessive toxicity are observed.
-
Excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study of Combretastatin A4P.
Evaluation of Vascular Disruption
Several methods can be employed to assess the vascular disrupting effects of Combretastatin A4 in vivo.
Histological Analysis
Protocol:
-
Excise tumors at various time points after CA4P administration (e.g., 4, 24, 48, 72 hours).[12]
-
Fix the tumors in 4% paraformaldehyde.[12]
-
Embed the fixed tumors in paraffin and section them.[12]
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize areas of necrosis.
-
Perform immunohistochemistry (IHC) for markers of blood vessels (e.g., CD31) to assess vessel density and morphology.
Perfusion Studies
Protocol:
-
Administer a perfusion marker, such as Hoechst 33342, intravenously a few minutes before tumor excision.
-
Flash-freeze the excised tumors.[12]
-
Cryosection the tumors and visualize the fluorescent marker to identify perfused versus non-perfused areas of the tumor.[12]
Potential Toxicities
While CA4P shows selectivity for tumor vasculature, dose-limiting toxicities have been observed in both preclinical and clinical studies. These can include:
-
Cardiovascular effects: Hypertension and transient sensory neuropathy have been reported.
-
Tumor-related pain: This is a common side effect, likely due to the rapid induction of necrosis.[24]
-
Gastrointestinal issues: Nausea, vomiting, and diarrhea have been observed.[19]
-
Neurotoxicity: At higher doses, neurotoxicity has been reported in canine studies.[19]
Careful monitoring of animal well-being is essential during in vivo studies with Combretastatin A4.
Combination Therapies
The mechanism of action of CA4P, which leaves a rim of viable tumor cells at the periphery, makes it an excellent candidate for combination therapies.[8] Preclinical studies have shown synergistic effects when CA4P is combined with:
-
Chemotherapy: Agents like carboplatin can target the remaining viable tumor cells.[25]
-
Anti-angiogenic therapy: To prevent the regrowth of new blood vessels.
-
Radiation therapy: To eradicate the surviving tumor cell population.
-
Immunotherapy: Low-dose CA4P has been shown to enhance the antitumor immune response.[17][18]
When designing combination studies, the timing and sequence of drug administration are critical to maximize efficacy and minimize toxicity.[26]
References
- 1. Prospective study of cytotoxic and genotoxic effects of Combretastatin A4 | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular disrupting agents | amdbook.org [amdbook.org]
- 4. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Combretastatin A-4, an agent that displays potent and selective toxicity toward tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing the Tumor Response to CA4P Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TIE2-expressing macrophages limit the therapeutic efficacy of the vascular-disrupting agent combretastatin A4 phosphate in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 16. In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Low-dose combretastatin A4 phosphate enhances the immune response of tumor hosts to experimental colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A dose-escalation study of combretastatin A4-phosphate in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A single dose of intravenous combretastatin A4-phosphate is reasonably well tolerated and significantly reduces tumour vascularization in canine spontaneous cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances in combretastatin based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Characterizing the tumor response to treatment with combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 10074-A4 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
10074-A4 is a small molecule inhibitor that targets the c-Myc protein, a transcription factor that is a master regulator of numerous cellular processes, including proliferation, growth, and apoptosis. Dysregulation of c-Myc is a hallmark of many human cancers, making it a critical target for therapeutic development. This compound disrupts the interaction between c-Myc and its obligate binding partner Max, thereby preventing the transcriptional activation of c-Myc target genes. This inhibition leads to cell cycle arrest and induction of apoptosis in sensitive cancer cell lines. These application notes provide detailed protocols for assessing cellular sensitivity to this compound and a summary of reported sensitive cell lines.
Data Presentation: Cell Line Sensitivity to this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the scientific literature. This data is crucial for selecting appropriate cell models and designing experiments to study the effects of this compound.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Exposure Time (hours) |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | 15.1 | Not Specified |
| P493-6 | B-cell Lymphoma | AlamarBlue | ~30 | 72 |
| HT1080 | Fibrosarcoma | MTT | ~25 | 48 |
| PC3 | Prostate Cancer | MTT | ~35 | 48 |
| U2OS | Osteosarcoma | MTT | >50 | 48 |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the c-Myc signaling pathway targeted by this compound and a typical experimental workflow for evaluating the compound's efficacy.
Caption: Inhibition of the c-Myc/Max signaling pathway by this compound.
Caption: A generalized workflow for evaluating cell line sensitivity to this compound.
Experimental Protocols
Herein are detailed protocols for key assays to determine cellular sensitivity to this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 1-100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate overnight.
-
Treat cells with this compound at concentrations around the predetermined IC50 value and a vehicle control (DMSO).
-
Incubate for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at desired concentrations and a vehicle control.
-
Incubate for a specific duration (e.g., 24 hours).
-
-
Cell Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a singlet gate to exclude cell doublets.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Application Notes and Protocols: Combretastatin A4 Tubulin Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] Their dynamic instability, characterized by phases of polymerization and depolymerization, is fundamental to their cellular function. Consequently, disruption of microtubule dynamics has emerged as a clinically validated and effective strategy in cancer therapy.[1]
Combretastatin A4 (CA-4) is a natural stilbene isolated from the bark of the South African bush willow, Combretum caffrum.[2][3] It acts as a potent tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin.[3][4] This interaction disrupts the formation of microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis in cancer cells.[1][4] Due to its potent anti-cancer and anti-angiogenic properties, CA-4 and its water-soluble prodrug, Combretastatin A4 Phosphate (CA-4P), are subjects of extensive research and clinical investigation.[2][3]
These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory effects of Combretastatin A4. The assay is based on the principle that the polymerization of tubulin into microtubules increases light scattering, which can be measured as an increase in optical density at 340 nm.[5][6]
Principle of the Assay
The in vitro tubulin polymerization assay is a fundamental method for identifying and characterizing compounds that modulate microtubule dynamics. The assay relies on the principle that the polymerization of purified tubulin into microtubules can be monitored by changes in light scattering.[5][6] As tubulin dimers polymerize to form microtubules, the turbidity of the solution increases, leading to a measurable increase in absorbance at 340 nm.[7] The polymerization process typically follows a sigmoidal curve with three distinct phases: nucleation (lag phase), growth (polymerization phase), and a steady-state equilibrium.[5][6] Tubulin polymerization is temperature-dependent; it occurs at 37°C and is inhibited at 4°C.[5][6]
Data Presentation
The inhibitory activity of Combretastatin A4 on tubulin polymerization is quantified by determining its half-maximal inhibitory concentration (IC50). The following table provides representative data for known tubulin inhibitors for comparison.
| Compound | Mechanism of Action | Typical IC50 (Tubulin Polymerization) | Reference Cell Line IC50 (Proliferation) |
| Combretastatin A4 | Inhibits Polymerization | ~1-2 µM | A-431: 0.25 µM, A-375: 2.1 nM [8] |
| Paclitaxel | Promotes Polymerization | N/A (Enhancer) | Varies by cell line |
| Nocodazole | Inhibits Polymerization | ~2-5 µM | Varies by cell line |
| Colchicine | Inhibits Polymerization | ~1-3 µM | Varies by cell line |
Experimental Protocols
Materials and Reagents
-
Lyophilized Tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[6]
-
GTP solution (100 mM)
-
Glycerol
-
Combretastatin A4
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole (positive control for polymerization inhibition)
-
DMSO (for dissolving compounds)
-
96-well, clear, flat-bottom microplates (half-area plates are recommended)[6]
-
Temperature-controlled microplate reader capable of kinetic absorbance measurements at 340 nm[6]
Preparation of Reagents
-
General Tubulin Buffer (1x): Prepare a solution containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, and 0.5 mM EGTA. Store at 4°C.[6]
-
GTP Stock Solution (100 mM): Reconstitute GTP in sterile distilled water to a final concentration of 100 mM. Aliquot and store at -70°C.[6]
-
Tubulin Stock Solution: On the day of the experiment, reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a concentration of 10 mg/mL. Keep on ice and use within a few hours.
-
Combretastatin A4 Stock Solution (10 mM): Dissolve Combretastatin A4 in DMSO to a final concentration of 10 mM. Store at -20°C.
-
Control Compounds Stock Solutions (10 mM): Prepare 10 mM stock solutions of Paclitaxel and Nocodazole in DMSO. Store at -20°C.
-
Tubulin Polymerization Mix (on ice): For a final tubulin concentration of 3 mg/mL, prepare the mix on ice. For a 1 mL final volume, combine:
-
300 µL of 10 mg/mL Tubulin Stock Solution
-
10 µL of 100 mM GTP Stock Solution
-
100 µL of Glycerol
-
590 µL of ice-cold General Tubulin Buffer
-
Assay Procedure (Turbidity-Based)
-
Pre-warm the Microplate Reader: Set the microplate reader to 37°C.
-
Prepare Compound Dilutions: Prepare a series of 10x dilutions of Combretastatin A4 and control compounds in General Tubulin Buffer. It is recommended to perform a dose-response curve (e.g., from 0.01 µM to 100 µM final concentration). For the vehicle control wells, prepare a solution with the same final concentration of DMSO as the highest compound concentration wells.
-
Plate Setup:
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/positive controls) into the wells of a pre-warmed 96-well plate.[1]
-
Include wells with buffer only as a blank.
-
-
Initiate Polymerization:
-
To initiate the reaction, carefully add 90 µL of the cold tubulin polymerization mix to each well, avoiding the introduction of bubbles.[1]
-
The final volume in each well will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1]
-
Data Analysis
-
Blank Subtraction: Subtract the absorbance of the buffer-only wells from all other readings.
-
Plot the Data: Plot the absorbance at 340 nm as a function of time for each concentration of Combretastatin A4 and the controls.
-
Determine the Rate of Polymerization: The rate of polymerization can be determined from the slope of the linear portion of the growth phase.
-
Calculate IC50: To determine the IC50 value, plot the rate of polymerization (or the maximum absorbance at the plateau) against the logarithm of the Combretastatin A4 concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to calculate the IC50 value.
Visualizations
Caption: Experimental workflow for the Combretastatin A4 tubulin polymerization assay.
Caption: Mechanism of action of Combretastatin A4 on tubulin polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]
- 5. abscience.com.tw [abscience.com.tw]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying the Tumor Microenvironment with 10074-A4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy. A key orchestrator of many pro-tumoral processes within the TME is the transcription factor c-Myc. Aberrant c-Myc expression, a hallmark of many cancers, not only drives tumor cell proliferation but also profoundly influences the surrounding microenvironment by promoting angiogenesis, modulating immune responses, and altering stromal cell function.[1][2][3][4][5]
10074-A4 is a small molecule inhibitor that specifically targets the protein-protein interaction between c-Myc and its obligate binding partner, Max.[6][7][8] By preventing the formation of the c-Myc/Max heterodimer, this compound effectively inhibits the transcriptional activity of c-Myc, making it a valuable tool for investigating the c-Myc-dependent processes that shape the tumor microenvironment. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cells and to dissect the role of c-Myc in the TME.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 312631-87-1 |
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₃S |
| Molecular Weight | 409.3 g/mol |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound acts as a direct inhibitor of the c-Myc/Max dimerization. The c-Myc/Max heterodimer is the transcriptionally active form that binds to E-box sequences in the promoter regions of target genes, driving the expression of proteins involved in cell cycle progression, metabolism, and angiogenesis. By binding to c-Myc and preventing its association with Max, this compound effectively silences c-Myc-mediated gene transcription.
Figure 1: Mechanism of action of this compound.
Quantitative Data
The following table summarizes the reported in vitro effects of this compound on cancer cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| HL-60 (Human promyelocytic leukemia) | Cell Viability | IC₅₀ | 15.1 µM | [9][10] |
| HL-60 (Human promyelocytic leukemia) | Cell Cycle Analysis | Effect | S-phase arrest (at 25-50 µM for 24 hours) | [9] |
Applications in Studying the Tumor Microenvironment
Given the central role of c-Myc in regulating various aspects of the TME, this compound can be utilized to investigate:
-
Tumor Angiogenesis: c-Myc is a known regulator of vascular endothelial growth factor (VEGF) and other angiogenic factors.[11][12][13][14][15] By inhibiting c-Myc, this compound can be used to study the impact on tumor vascularization.
-
Immune Modulation: c-Myc influences the immune landscape of the TME by regulating the expression of immune checkpoint molecules like PD-L1 and CD47, and by promoting the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype.[2][3][16][17][18][19] this compound provides a tool to explore the reversal of these immunosuppressive effects.
-
Stromal Cell Interactions: c-Myc activity in both cancer cells and stromal cells, such as cancer-associated fibroblasts (CAFs), can influence the composition of the extracellular matrix and the secretion of factors that support tumor growth.
Figure 2: c-Myc's multifaceted role in the TME.
Experimental Protocols
The following are suggested protocols for using this compound in your research. Please note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions and should be determined empirically.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT, XTT, or other viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range of 1 µM to 100 µM. Include a DMSO vehicle control.
-
Remove the overnight culture medium and add 100 µL of the media containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 60-70% confluency.
-
Treat the cells with this compound at concentrations ranging from 10 µM to 50 µM for 24 hours. Include a DMSO vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. MYC: Master Regulator of Immune Privilege - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. MYC as a Multifaceted Regulator of Tumor Microenvironment Leading to Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | c-Myc inhibitor | Probechem Biochemicals [probechem.com]
- 11. c-Myc is essential for vasculogenesis and angiogenesis during development and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Site is undergoing maintenance [innovations-report.com]
- 14. ahajournals.org [ahajournals.org]
- 15. c-Myc interacts with hypoxia to induce angiogenesis in vivo by a vascular endothelial growth factor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. In Vivo Inhibition of c-MYC in Myeloid Cells Impairs Tumor-Associated Macrophage Maturation and Pro-Tumoral Activities | PLOS One [journals.plos.org]
- 18. Role of c-MYC in alternative activation of human macrophages and tumor-associated macrophage biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The MYC oncogene is a global regulator of the immune response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combretastatin A4 in Anaplastic Thyroid Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic thyroid cancer (ATC) is one of the most aggressive and lethal human malignancies, with limited effective therapeutic options. Combretastatin A4 (CA4), a natural product derived from the African bush willow tree, Combretum caffrum, and its phosphate prodrug, Combretastatin A4 Phosphate (CA4P or Fosbretabulin), have emerged as promising agents in ATC research. CA4 is a potent tubulin-binding agent that acts as a vascular disrupting agent (VDA), selectively targeting the tumor neovasculature and leading to a rapid shutdown of blood flow, resulting in tumor necrosis.[1][2][3] Beyond its vascular-disrupting effects, CA4 has also demonstrated direct cytotoxic effects on ATC cells.[4][5]
These application notes provide a comprehensive overview of the use of Combretastatin A4 in ATC research, including summaries of key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of its mechanism of action and experimental workflows.
Data Presentation
While specific IC50 and detailed in vivo tumor growth inhibition data are embedded within the full text of several key studies, the following tables summarize the quantitative findings as described in the available literature.
Table 1: In Vitro Cytotoxicity of Combretastatin A4P in Anaplastic Thyroid Cancer Cell Lines
| Cell Line | Drug | Observation | Reference |
| Eight ATC Cell Lines (including ARO, KAT-4) | Combretastatin A4P | Displayed significant cytotoxicity, comparable to paclitaxel. The effects were longer-lasting than paclitaxel in two of the cell lines. | [4][5] |
| BHT-101, DRO-90, HTh7 | Combretastatin A4P | Showed significant dose-dependent inhibition of cell viability. | [6] |
Table 2: In Vivo Efficacy of Combretastatin A4P in Anaplastic Thyroid Cancer Xenograft Models
| Xenograft Model | Treatment Regimen | Key Findings | Reference |
| Nude mice with ARO and KAT-4 cell line xenografts | CA4P (30-50 mg/kg/day, i.p.) in combination with paclitaxel and manumycin A or carboplatin | Triple-drug combinations were significantly more effective than placebo in inhibiting tumor growth, as measured by tumor growth curves and final tumor weights. | [1][7][8] |
| Athymic nude mice with xenografts from four different ATC cell lines | Combretastatin A4P | Significantly lower tumor weights were observed in CA4P-treated animals compared to vehicle-treated controls. Continuous monitoring revealed a significantly lower rate of tumor growth. | [4][5] |
Signaling Pathway and Mechanism of Action
Combretastatin A4's primary mechanism of action involves its interaction with tubulin, a key component of microtubules. By binding to the colchicine-binding site on β-tubulin, CA4 inhibits microtubule polymerization, leading to a cascade of downstream effects in both endothelial and cancer cells.[3][9]
In the tumor vasculature, this disruption of the microtubule cytoskeleton in endothelial cells causes a change in cell shape, leading to the collapse of the tumor's blood vessels and subsequent necrosis of the tumor core.[2]
In ATC cells, the disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[9] Furthermore, studies in other thyroid cancer models suggest that CA4 may exert its anti-proliferative and pro-apoptotic effects through the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in ATC.[10][11]
Experimental Protocols
The following are detailed protocols for key experiments cited in the research of Combretastatin A4 in anaplastic thyroid cancer. These protocols are synthesized from established methodologies and should be optimized for specific laboratory conditions and cell lines.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Combretastatin A4 in ATC cell lines.
Materials:
-
ATC cell lines (e.g., ARO, KAT-4, BHT-101)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Combretastatin A4 (or CA4P) stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count ATC cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Combretastatin A4 in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of CA4. Include vehicle control wells (medium with the same concentration of DMSO used for the highest CA4 concentration).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Anaplastic Thyroid Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of Combretastatin A4.
Materials:
-
ATC cell lines (e.g., ARO, KAT-4)
-
6-8 week old female athymic nude mice
-
Complete culture medium
-
Matrigel (optional, can enhance tumor take rate)
-
Combretastatin A4P (formulated for in vivo use)
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthetic for animal procedures
Procedure:
-
Cell Preparation and Implantation:
-
Culture ATC cells to 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. For some cell lines, mixing with an equal volume of Matrigel may improve tumor formation.
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Prepare the Combretastatin A4P solution and vehicle control.
-
Administer CA4P (e.g., 30-100 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the desired treatment schedule (e.g., daily for 5 days, followed by a 2-day break).[7]
-
-
Endpoint and Tissue Collection:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight.
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry and snap-freeze the remaining portion for molecular analysis.
-
Immunohistochemistry (IHC) for Vascular Density (CD31)
This protocol is for assessing the effect of Combretastatin A4 on tumor vascularity in xenograft tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-mouse CD31 (PECAM-1)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a pressure cooker or water bath.
-
-
Blocking Endogenous Peroxidase:
-
Incubate the slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating with blocking buffer for 30 minutes.
-
Incubate with the primary anti-CD31 antibody overnight at 4°C.
-
-
Detection:
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.
-
Incubate with the streptavidin-HRP conjugate for 30 minutes.
-
-
Visualization and Counterstaining:
-
Apply the DAB substrate and monitor for color development.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Mount with a coverslip using mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. CD31-positive endothelial cells will appear brown.
-
Quantify microvessel density (MVD) by counting the number of stained vessels in several high-power fields.
-
Western Blot Analysis for PI3K/Akt Pathway
This protocol is for investigating the effect of Combretastatin A4 on the PI3K/Akt signaling pathway in ATC cells.
Materials:
-
Treated and untreated ATC cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-PI3K, Rabbit anti-PI3K, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and the loading control to ensure equal loading.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
Combretastatin A4 and its prodrug CA4P have demonstrated significant potential as therapeutic agents for anaplastic thyroid cancer through their dual mechanisms of vascular disruption and direct cytotoxicity. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of CA4 in preclinical ATC models. Further research is warranted to optimize combination therapies and to fully elucidate the signaling pathways involved in its anti-cancer effects in ATC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 phosphate has primary antineoplastic activity against human anaplastic thyroid carcinoma cell lines and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 10074-A4 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize the c-Myc inhibitor 10074-A4 for in vitro experiments. Addressing common challenges with hydrophobic compounds, this resource offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2][3] It is a potent organic solvent capable of dissolving both polar and nonpolar compounds and is miscible with a wide range of organic solvents and water.[4]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 125 mg/mL, which is equivalent to 305.41 mM.[5] Achieving this concentration may require ultrasonication to facilitate dissolution.[5]
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. Why is this happening?
A3: This is a common issue with hydrophobic compounds like this compound.[6][7] When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the compound's solubility drastically decreases, causing it to "crash out" or precipitate.[8] This is due to the rapid change in solvent polarity.
Q4: What are typical working concentrations for this compound in in vitro assays?
A4: The effective working concentration of this compound can vary depending on the cell line and assay. Published studies have used concentrations ranging from 5 µM to 50 µM.[3][5] For example, it has been shown to inhibit c-Myc and Max heterodimerization at 5 µM and reduce cell proliferation at 32 µM in certain cell lines.[3] In HL-60 cells, concentrations of 25-50 µM were used to induce cell cycle arrest.[5]
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of the protein-protein interaction between c-Myc and its binding partner Max.[1][3] By binding to c-Myc, this compound prevents the formation of the c-Myc/Max heterodimer, which is necessary for its function as a transcription factor that regulates genes involved in cell proliferation, growth, and apoptosis.[9][10]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in DMSO.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 305.41 | Ultrasonication may be required.[5] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-20 minutes. Visually inspect to ensure no particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol for Preparing Working Solutions in Cell Culture Media
This protocol is designed to minimize precipitation upon dilution into aqueous media.
-
Pre-warm Media: Warm your complete cell culture medium to 37°C. Using cold media can decrease the solubility of the compound.[8]
-
Intermediate Dilution (Optional but Recommended): For high final concentrations, consider making an intermediate dilution of your DMSO stock in pre-warmed media.
-
Final Dilution: Slowly add the this compound stock solution to the pre-warmed media while gently vortexing or swirling the tube. It is crucial to add the stock solution to the media, not the other way around.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11] Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation or cloudiness. If precipitation is observed, refer to the troubleshooting guide below.
Visualizations
Caption: Simplified c-Myc signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Targeting of Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. MYC and RAF: Key Effectors in Cellular Signaling and Major Drivers in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming 10074-A4 Drug Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the c-Myc inhibitor 10074-A4 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the protein-protein interaction between c-Myc and its binding partner Max. The c-Myc/Max heterodimer is a transcription factor that plays a crucial role in regulating the expression of genes involved in cell proliferation, growth, and metabolism. By binding to c-Myc, this compound prevents its dimerization with Max, thereby inhibiting its transcriptional activity and downstream signaling pathways that contribute to cancer cell growth.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to c-Myc inhibitors, in general, can arise through several mechanisms:
-
Upregulation of Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove this compound from the cell, thereby reducing its intracellular concentration and efficacy.
-
Alterations in the c-Myc-Max Pathway: Mutations or alterations in the c-Myc or Max proteins could potentially reduce the binding affinity of this compound. Additionally, overexpression of c-Myc or its downstream targets may overcome the inhibitory effect of the drug.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways that are independent of c-Myc signaling. For example, upregulation of anti-apoptotic proteins like Bcl-2 can confer resistance to c-Myc inhibition by preventing programmed cell death.
-
Cellular Adaptation and Phenotypic Changes: Through processes like the epithelial-to-mesenchymal transition (EMT), cancer cells can acquire a more resistant phenotype that is less dependent on the pathways targeted by this compound.
Q3: How can we confirm if our cancer cell line has developed resistance to this compound?
To confirm resistance, you can perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value in the suspected resistant line is a strong indicator of acquired resistance.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with a wide range of this compound concentrations on both the parental and suspected resistant cell lines. A rightward shift in the curve and a significantly higher IC50 value for the resistant line confirms resistance. 2. Investigate Efflux Pump Activity: Use an inhibitor of ABC transporters (e.g., verapamil or cyclosporin A) in combination with this compound. If sensitivity is restored, it suggests the involvement of efflux pumps. 3. Assess c-Myc and Bcl-2 Expression: Perform Western blotting or qPCR to compare the expression levels of c-Myc and Bcl-2 in sensitive and resistant cells. Upregulation of these proteins in resistant cells may indicate a mechanism of resistance. |
| Compound Instability or Degradation | 1. Check Compound Quality: Ensure the this compound stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment. 2. Verify Experimental Conditions: Confirm that the pH and temperature of the cell culture medium are optimal and have not affected the stability of the compound. |
Issue 2: Inconsistent Results in Combination Therapy Experiments with this compound
| Possible Cause | Troubleshooting Steps |
| Antagonistic or Additive Drug Interaction | 1. Determine Synergy: Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. 2. Optimize Dosing Schedule: The order and timing of drug administration can significantly impact the outcome. Experiment with sequential versus simultaneous treatment schedules. For example, pre-treating with a chemotherapeutic agent before adding this compound may be more effective. |
| Cell Line-Specific Responses | The effectiveness of a combination therapy can be highly dependent on the genetic background of the cancer cell line. Test the combination in a panel of different cancer cell lines to determine the spectrum of activity. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.[1][2][3]
Materials:
-
Parental cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Repeat and Monitor: Continue this stepwise increase in drug concentration. Monitor the cells for signs of toxicity and allow them to recover and resume normal growth before the next dose escalation.
-
Characterize the Resistant Line: After several months of continuous culture and multiple dose escalations, the resulting cell population should exhibit significant resistance. Confirm the level of resistance by determining the new IC50 value and comparing it to the parental line. A resistance index (RI = IC50 of resistant line / IC50 of parental line) greater than 2 is typically considered resistant.
-
Clonal Selection (Optional): To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution.
Protocol 2: Cell Viability Assay to Determine IC50
This protocol outlines the use of a colorimetric assay (e.g., MTT or WST-1) to determine the IC50 of this compound.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Viability Assessment: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression analysis to calculate the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Neuroblastoma Cell Lines
| Cell Line | MYCN Status | This compound IC50 (µM) | Resistance Index (RI) |
| SK-N-AS (Parental) | Non-amplified | 15.2 | - |
| SK-N-AS/R | Non-amplified | 48.7 | 3.2 |
| KELLY (Parental) | Amplified | 8.5 | - |
| KELLY/R | Amplified | 35.1 | 4.1 |
This table presents hypothetical data for illustrative purposes. Actual IC50 values will vary depending on the cell line and experimental conditions.[4][5][6][7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: c-Myc signaling pathway and the inhibitory action of this compound.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Caption: Logic of combination therapy with this compound and Doxorubicin.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. medsci.org [medsci.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of human neuroblastoma continuous cell lines for in vitro drug sensitivity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Combretastatin A4 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Combretastatin A4 (CA4) observed during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Combretastatin A4?
A1: Combretastatin A4 is a potent anti-cancer agent that primarily functions as a tubulin-binding agent. It binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[1][2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cells, particularly endothelial cells, causing vascular shutdown in tumors.[1][3][4]
Q2: What are the major documented off-target effects of Combretastatin A4?
A2: Beyond its on-target effect on tubulin, CA4 has several well-documented off-target effects, including:
-
Cardiotoxicity : This is a significant dose-limiting toxicity observed in clinical trials, manifesting as hypertension, tachycardia, and myocardial injury.[5] The underlying mechanism is thought to be related to morphological changes in endothelial cells leading to myocardial ischemia.[5]
-
Endothelial Cell Cytoskeletal Reorganization : CA4 can induce rapid changes in endothelial cell shape, including membrane blebbing, which is mediated by the Rho/Rho-kinase signaling pathway.[1]
-
Mitochondrial-Mediated Apoptosis : CA4 can induce apoptosis through the intrinsic mitochondrial pathway, involving the release of cytochrome c.[2]
-
Inhibition of Signaling Pathways : Studies have shown that CA4 can inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[6][7]
-
Interaction with Drug Transporters : There is evidence suggesting that CA4 and its derivatives may interact with drug transporters like P-glycoprotein, potentially leading to altered drug efficacy and toxicity profiles.
Q3: At what concentrations are off-target effects of CA4 typically observed?
A3: Off-target effects can be concentration-dependent. While nanomolar concentrations of CA4 are often sufficient to disrupt mitotic spindles,[8] higher concentrations (micromolar range) may be required to elicit other off-target effects. For example, significant cytotoxicity in some cancer cell lines is observed in the micromolar range. It is crucial to perform dose-response experiments to distinguish between on-target and off-target effects in your specific experimental system.
Troubleshooting Guides
Problem 1: Unexpectedly High Endothelial Cell Death at Low CA4 Concentrations
Question: I am observing significant endothelial cell death at nanomolar concentrations of CA4, which is much lower than the IC50 values reported for many cancer cell lines. Is this an off-target effect?
Answer: Not necessarily. Proliferating endothelial cells are particularly sensitive to CA4.[4][8] The potent anti-proliferative and pro-apoptotic effects at low nanomolar concentrations in these cells are generally considered an on-target effect due to the disruption of microtubule dynamics during mitosis.[3][8] However, if you observe rapid morphological changes, such as cell rounding and membrane blebbing within minutes to a few hours, this could be linked to the off-target activation of the Rho/Rho-kinase pathway.
Troubleshooting Steps:
-
Confirm Cell Proliferation Status: Ensure your endothelial cells are in a proliferative state, as quiescent endothelial cells are less sensitive to CA4.
-
Time-Course Experiment: Perform a detailed time-course experiment to distinguish between rapid morphological changes (minutes to hours) and apoptosis due to mitotic arrest (typically 12-24 hours).
-
Rho-Kinase Inhibition: To test for the involvement of the Rho pathway, pre-treat your cells with a Rho-kinase inhibitor (e.g., Y-27632) before adding CA4 and observe if the rapid morphological changes are attenuated.
Problem 2: Inconsistent Results in Cell Viability Assays
Question: My cell viability assay results with CA4 are highly variable between experiments. What could be the cause?
Answer: Inconsistency in cell viability assays can stem from several factors related to the properties of CA4 and the experimental setup.
Troubleshooting Steps:
-
Serum Concentration: CA4 is known to bind to serum proteins, particularly albumin, which can reduce its effective concentration and cytotoxic potency.[1] Ensure you are using a consistent serum concentration in your culture medium across all experiments. If you are comparing your results to published data, check the serum concentration used in those studies.
-
CA4 Solution Stability: The cis-isomer of CA4 is the more active form, and it can isomerize to the less active trans-isomer. Prepare fresh solutions of CA4 for each experiment and protect them from light to minimize isomerization.
-
Cell Density: The anti-proliferative effects of CA4 are most pronounced in actively dividing cells. Ensure that your cells are seeded at a consistent density and are in the exponential growth phase at the start of the experiment.
Problem 3: Observing Cardiotoxic Effects in an In Vitro Model
Question: I am using iPSC-derived cardiomyocytes to test the cardiotoxicity of CA4. What molecular and functional readouts should I be looking for?
Answer: In vitro models using human iPSC-derived cardiomyocytes are valuable for assessing cardiotoxicity.[9][10][11] Key indicators of CA4-induced cardiotoxicity to monitor include:
-
Changes in Beating Rate and Rhythm: CA4 can induce arrhythmias. Use automated systems to monitor the beat rate and rhythm of your cardiomyocyte cultures.
-
Mitochondrial Dysfunction: A common mechanism of drug-induced cardiotoxicity is mitochondrial damage.[11] You can assess this by measuring the mitochondrial membrane potential using dyes like JC-1. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Induction of Apoptosis: Measure markers of apoptosis such as caspase-3/7 activation or Annexin V staining.
-
Calcium Handling: Dysregulation of intracellular calcium is a hallmark of cardiotoxicity.[12] Use calcium-sensitive dyes to monitor calcium transients.
Quantitative Data Summary
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Combretastatin A4 | 1A9 (human) | Antiproliferative | 3.6 nM | --INVALID-LINK-- |
| Combretastatin A4 | HCT-116 | Antiproliferative | ~2.5-5.0 µM | --INVALID-LINK-- |
| Combretastatin A4 | MG-63 | Antiproliferative | ~2.5-5.0 µM | --INVALID-LINK-- |
| Combretastatin A4 | HeLa | Cytotoxicity | 95.90 µM | [13] |
| Combretastatin A4 | JAR | Cytotoxicity | 88.89 µM | [13] |
| XN0502 (CA4 analogue) | A549 | Antiproliferative | 1.8 ± 0.6 µM | [14] |
| XN0502 (CA4 analogue) | HL-7702 (normal) | Antiproliferative | 9.1 ± 0.4 µM | [14] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions (e.g., serum concentration, exposure time), and the specific endpoint being measured.
Experimental Protocols
Endothelial Cell Permeability Assay (Transwell-based)
This protocol is adapted from standard methods to assess the integrity of an endothelial cell monolayer.[15][16]
Objective: To determine if CA4 increases the permeability of an endothelial cell monolayer, an indicator of vascular disruption.
Materials:
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Endothelial cells (e.g., HUVECs) and appropriate culture medium
-
FITC-Dextran (high molecular weight, e.g., 70 kDa)
-
Fluorescence plate reader
Procedure:
-
Seed endothelial cells onto the Transwell inserts at a density that will allow them to form a confluent monolayer within 2-3 days.
-
Culture the cells until a confluent monolayer is formed. This can be confirmed by measuring the transendothelial electrical resistance (TEER) if equipment is available.
-
Once confluent, replace the medium in the upper and lower chambers with fresh medium.
-
Add CA4 at the desired concentrations to the upper chamber. Include a vehicle control.
-
Incubate for the desired time (e.g., 1, 4, or 24 hours).
-
After incubation with CA4, add FITC-Dextran to the upper chamber at a final concentration of 1 mg/mL.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Collect samples from the lower chamber.
-
Measure the fluorescence of the samples from the lower chamber using a plate reader with appropriate filters for FITC (Excitation/Emission ~490/520 nm).
-
An increase in fluorescence in the lower chamber of CA4-treated wells compared to the control indicates increased permeability.
Mitochondrial Membrane Potential Assay (JC-1)
This protocol is a standard method for assessing mitochondrial health.[5][17][18][19]
Objective: To determine if CA4 induces mitochondrial depolarization, a key event in the intrinsic apoptotic pathway.
Materials:
-
JC-1 dye
-
Cells of interest plated in a multi-well plate (e.g., 96-well black, clear bottom plate for fluorescence microscopy)
-
Fluorescence microscope or plate reader with filters for both JC-1 monomers (green) and aggregates (red).
-
A known mitochondrial depolarizing agent as a positive control (e.g., CCCP or FCCP).
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of CA4 for the desired duration. Include vehicle-treated (negative control) and CCCP-treated (positive control) wells.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in culture medium).
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Remove the staining solution and wash the cells with assay buffer.
-
Add fresh assay buffer to the wells.
-
Immediately analyze the cells by fluorescence microscopy or a fluorescence plate reader.
-
Healthy cells: Exhibit high red fluorescence (JC-1 aggregates in mitochondria with high membrane potential).
-
Apoptotic/unhealthy cells: Exhibit high green fluorescence (JC-1 monomers in the cytoplasm after mitochondrial depolarization).
-
-
Quantify the change in mitochondrial membrane potential by calculating the ratio of red to green fluorescence intensity. A decrease in this ratio indicates depolarization.
RhoA Activation Assay (Pull-down)
This protocol is based on commercially available kits for measuring the activation of the small GTPase RhoA.[20][21][22][23][24]
Objective: To determine if CA4 treatment leads to the activation of RhoA in endothelial cells.
Materials:
-
Endothelial cells
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads and anti-RhoA antibody)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture endothelial cells to 80-90% confluency.
-
Treat the cells with CA4 for a short duration (e.g., 5, 15, 30 minutes). Include a positive control (e.g., LPA) and a negative (unstimulated) control.
-
Lyse the cells on ice using an appropriate lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Incubate an equal amount of protein from each sample with Rhotekin-RBD beads. These beads will specifically bind to the active, GTP-bound form of RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane for Western blotting.
-
Probe the membrane with an anti-RhoA antibody to detect the amount of active RhoA pulled down in each sample.
-
An increase in the RhoA band intensity in CA4-treated samples compared to the control indicates RhoA activation. It is also recommended to run a parallel Western blot with a portion of the total cell lysate to show that the total RhoA levels are consistent across samples.
Visualizations
Caption: Troubleshooting workflow for CA4 experiments.
References
- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 3. The tubulin-binding agent combretastatin A-4-phosphate arrests endothelial cells in mitosis and induces mitotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. imrpress.com [imrpress.com]
- 7. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endothelial paracellular permeability assay [protocols.io]
- 16. merckmillipore.com [merckmillipore.com]
- 17. 101.200.202.226 [101.200.202.226]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. Endothelial RhoA GTPase is essential for in vitro endothelial functions but dispensable for physiological in vivo angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. abcam.com [abcam.com]
- 23. ahajournals.org [ahajournals.org]
- 24. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Optimizing 10074-A4 for Cell Cycle Arrest
Welcome to the technical support center for 10074-A4. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in effectively using the c-MYC inhibitor this compound for inducing cell cycle arrest in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action for cell cycle arrest?
A1: this compound is a small molecule inhibitor of the c-MYC oncoprotein.[1] The c-MYC protein is a transcription factor that plays a critical role in regulating the expression of genes involved in cell proliferation and cycle progression. For its activity, c-MYC must form a heterodimer with its partner protein, MAX.[1][2] This c-MYC/MAX complex then binds to specific DNA sequences (E-boxes) to activate target gene transcription. This compound exerts its effect by binding to the c-MYC monomer, which induces a conformational change that prevents its heterodimerization with MAX.[1][3] By inhibiting the formation of functional c-MYC/MAX dimers, this compound blocks the transcription of MYC target genes essential for cell cycle progression, leading to an arrest, typically in the G1 phase.
Q2: What is a recommended starting concentration for this compound?
A2: The optimal concentration of this compound is highly cell-line dependent. A common starting point for in vitro studies is a concentration range of 10 µM to 30 µM. However, it is crucial to perform a dose-response experiment for your specific cell line to determine the ideal concentration that induces cell cycle arrest without causing excessive cytotoxicity.
Q3: How long should I treat my cells with this compound to observe cell cycle arrest?
A3: A typical treatment duration to observe significant cell cycle arrest is 24 to 72 hours. The exact timing can vary based on the cell line's doubling time and the concentration of this compound used. A time-course experiment is recommended to identify the optimal incubation period.
Q4: How can I confirm that this compound has induced cell cycle arrest?
A4: The most common method to verify cell cycle arrest is through flow cytometry analysis of DNA content after staining with a fluorescent dye like Propidium Iodide (PI) or DAPI.[4] This technique allows you to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5] An effective G1 arrest will show a significant increase in the G0/G1 population and a corresponding decrease in the S and G2/M populations compared to an untreated or vehicle-treated control.
Troubleshooting Guide
Q1: I am not observing any significant cell cycle arrest after treatment. What could be wrong?
A1:
-
Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response curve (e.g., 5 µM to 50 µM) to find the effective concentration.
-
Insufficient Treatment Time: The incubation period may be too short. For slower-growing cell lines, a longer treatment time (e.g., 48-72 hours) may be necessary.
-
Compound Instability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions in media for each experiment.
-
Cell Line Resistance: Some cell lines may be inherently resistant to c-MYC inhibition.
-
Experimental Error: Verify cell seeding density. Overly confluent cells may already be contact-inhibited, masking the effect of the drug.
Q2: I am observing high levels of cell death and cytotoxicity. How can I mitigate this?
A2:
-
Concentration is Too High: High concentrations of this compound can lead to apoptosis. Reduce the concentration to the lowest level that still effectively induces cell cycle arrest. A dose-response experiment is critical.[6]
-
Prolonged Treatment: Shorten the incubation time. A 24-hour treatment may be sufficient to arrest the cell cycle without inducing widespread cell death.
-
Assess Apoptosis: Use an apoptosis assay (e.g., Annexin V/PI staining) in parallel with your cell cycle analysis to distinguish between cell cycle arrest and apoptosis.
Q3: My flow cytometry data is difficult to interpret (e.g., wide peaks, poor resolution). What can I do?
A3:
-
Cell Clumping: Ensure you have a single-cell suspension before fixation and staining. Clumps can be gated out during analysis, but it's best to prevent them by gentle pipetting or passing the sample through a cell strainer.[4]
-
Improper Fixation: Use ice-cold 70% ethanol and add it dropwise to the cell pellet while vortexing gently to prevent clumping and ensure proper fixation.[5][7] Fix for at least 2 hours at 4°C.
-
RNA Contamination: Propidium Iodide (PI) can also bind to double-stranded RNA. Always include an RNase A treatment step in your staining protocol to ensure the signal is specific to DNA.[7]
-
Instrument Settings: Ensure the flow cytometer is properly calibrated. Use a linear scale for the DNA content histogram and adjust voltages to place the G1 peak appropriately.[4]
Data Presentation
Table 1: General Guidelines for this compound Treatment
| Parameter | Recommended Range | Notes |
| Starting Concentration | 10 µM - 30 µM | Highly cell-line dependent. Optimization is required. |
| Treatment Duration | 24 - 72 hours | Dependent on cell doubling time. |
| Vehicle Control | DMSO | Use the same final concentration of DMSO as in the this compound treated samples. |
| Cell Seeding Density | 30% - 50% confluency | Avoid high confluency to prevent contact inhibition. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will allow them to reach 60-70% confluency by the end of the experiment. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations (e.g., 0, 5, 10, 20, 30, 40, 50 µM). The '0 µM' sample should contain the same final concentration of DMSO as the highest drug concentration and will serve as the vehicle control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
-
Analysis: Harvest the cells and perform cell cycle analysis using Protocol 2 below.
-
Evaluation: Analyze the flow cytometry data to identify the lowest concentration of this compound that results in a maximal increase in the G1 population without a significant increase in the sub-G1 (apoptotic) population.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is adapted from standard cell cycle analysis procedures.[4][5][7]
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash once with PBS, and detach using trypsin. Neutralize the trypsin with complete medium. For suspension cells, proceed to the next step.
-
Collect cells into a centrifuge tube and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Washing: Aspirate the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Fixation:
-
Resuspend the cell pellet in ~200 µL of residual PBS.
-
While gently vortexing, add 2 mL of ice-cold 70% ethanol drop-by-drop to the cell suspension.
-
Fix the cells for at least 2 hours at 4°C. For longer storage, cells can be kept in ethanol at -20°C.
-
-
Staining:
-
Pellet the fixed cells by centrifugation (300 x g for 5 minutes) and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the fluorescence channel corresponding to PI (e.g., PE-Texas Red, PerCP-Cy5.5).
-
Collect data for at least 10,000 single-cell events.
-
Analyze the resulting DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Mechanism of Action for this compound leading to G1 cell cycle arrest.
Caption: Experimental workflow for optimizing this compound and analyzing cell cycle arrest.
References
- 1. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MYC inhibition impairs hypoxia response in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 6. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
Troubleshooting Combretastatin A4 In Vivo Toxicity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential in vivo toxicity issues encountered during experiments with Combretastatin A4 (CA4) and its phosphate prodrug, Combretastatin A4 Phosphate (CA4P).
Frequently Asked Questions (FAQs)
1. What is Combretastatin A4 and its primary mechanism of action?
Combretastatin A4 is a natural stilbenoid compound isolated from the African bush willow tree, Combretum caffrum. It functions as a potent microtubule-destabilizing agent, binding to the colchicine-binding site on β-tubulin. This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular processes, including cell division and the maintenance of cell shape. In the context of cancer therapy, CA4 and its more soluble prodrug, CA4P, act as vascular disrupting agents (VDAs). They selectively target the immature and rapidly proliferating endothelial cells of tumor neovasculature, leading to a rapid collapse of the tumor's blood supply, subsequent necrosis, and tumor cell death.
2. What are the most common in vivo toxicities observed with Combretastatin A4 Phosphate (CA4P)?
In preclinical and clinical studies, the toxicity profile of CA4P is generally characterized by acute, transient, and non-cumulative side effects. The most frequently reported toxicities include:
-
Cardiovascular: Hypertension (high blood pressure) and tachycardia (rapid heart rate) are common, dose-dependent effects. In some cases, cardiac ischemia has been observed.
-
Tumor-related: Tumor pain is a unique and common side effect, believed to be caused by the rapid induction of tumor necrosis and inflammation.
-
Neurological: Ataxia (impaired coordination), motor neuropathy, and sensory neuropathy have been reported as dose-limiting toxicities in some studies.
-
Constitutional: Fatigue, nausea, vomiting, and diarrhea are also among the observed side effects.
-
Hematological: Lymphopenia (a reduction in lymphocytes) and anemia have been noted.
3. What are the reported dose-limiting toxicities (DLTs) in clinical trials?
Phase I clinical trials have identified several dose-limiting toxicities for CA4P, which vary depending on the dosing schedule and patient population. These include:
-
Acute coronary syndrome[3]
-
Severe tumor pain[4]
-
Cardiopulmonary toxicity (syncope, dyspnea, hypoxia)[4]
4. Are there strategies to mitigate the toxicity of Combretastatin A4?
Yes, several strategies are being explored to reduce the toxicity and improve the therapeutic index of CA4. These include:
-
Pharmacological Intervention: For acute hypertension, co-administration of antihypertensive agents like calcium channel blockers (e.g., diltiazem) and nitrates (e.g., nitroglycerin) has been shown to be effective in preclinical models.[5][6]
-
Formulation Strategies: Encapsulating CA4 or CA4P in nanoparticles or liposomes can alter the pharmacokinetic profile, potentially reducing systemic toxicity and enhancing tumor targeting.[4][7][8][9][10]
-
Supportive Care: For chemotherapy-induced peripheral neuropathy, agents like gabapentin and pregabalin may be considered for symptom management.[1] For tumor pain, appropriate analgesic regimens should be implemented.
Troubleshooting Guide
This section provides guidance on specific issues that may arise during in vivo experiments with Combretastatin A4.
Issue 1: Acute Hypertension and Cardiovascular Events
Symptoms: Sudden and significant increase in blood pressure, increased heart rate, and in severe cases, signs of cardiac distress in animal models.
Possible Causes: CA4P induces rapid changes in vascular tone and endothelial cell morphology, leading to systemic vasoconstriction.
Troubleshooting and Mitigation:
-
Blood Pressure Monitoring: Implement continuous or frequent blood pressure monitoring in animal models, especially during and immediately after CA4P administration.
-
Prophylactic Antihypertensive Treatment: In preclinical studies, the calcium channel blocker diltiazem and the vasodilator nitroglycerin have been shown to effectively block CA4P-induced hypertension.[5] Beta-blockers like metoprolol were found to be ineffective.[5]
-
Dose Adjustment: If severe hypertension is observed, consider reducing the dose of CA4P in subsequent experiments.
Issue 2: Severe Tumor Pain
Symptoms: In animal models, this may manifest as guarding the tumor area, vocalization upon palpation, reduced mobility, or other signs of distress. Tumor pain is a recognized toxicity in clinical trials.[2][3][11]
Possible Causes: Rapid induction of hemorrhagic necrosis and inflammation within the tumor.
Troubleshooting and Mitigation:
-
Analgesic Administration: Prophylactic or therapeutic administration of analgesics can help manage tumor pain. The choice of analgesic should be carefully considered based on the experimental design.
-
Opioids: Morphine, fentanyl, and oxycodone have been used to manage bone cancer pain in mice.[3] However, some studies suggest that morphine may stimulate angiogenesis, which could be a confounding factor.
-
NSAIDs: Non-steroidal anti-inflammatory drugs like carprofen can be considered, though their impact on tumor growth should be evaluated in pilot studies.
-
-
Behavioral Assessment: Implement a pain scoring system to objectively assess the level of discomfort in the animals.
-
Dose Reduction: If severe pain cannot be managed with analgesics, a reduction in the CA4P dose may be necessary.
Issue 3: Neurological Toxicities (Ataxia, Neuropathy)
Symptoms:
-
Ataxia: Uncoordinated movements, unsteady gait, and difficulty with balance. In rodents, this can be observed as "paw slips" on a grid floor or poor performance on a rotarod test.[12]
-
Neuropathy: Sensory neuropathy may manifest as increased sensitivity to touch (allodynia) or temperature, while motor neuropathy can lead to weakness or paralysis.
Possible Causes: Disruption of microtubule function in neurons.
Troubleshooting and Mitigation:
-
Neurological Scoring: Implement a standardized scoring system to assess the severity of ataxia and neuropathy. For ataxia, this can include observing gait, posture, and performance on a ledge or bar test.[13][14]
-
Symptomatic Treatment: For neuropathic pain, agents like gabapentin and pregabalin have shown efficacy in preclinical models of chemotherapy-induced peripheral neuropathy.[1]
-
Dose and Schedule Modification: Neurological toxicities are often dose-dependent. Adjusting the dose or the treatment schedule may help to mitigate these effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vivo effects of Combretastatin A4 Phosphate.
Table 1: Dose-Limiting Toxicities of CA4P in Phase I Clinical Trials
| Toxicity | Dose Level (mg/m²) | Reference(s) |
| Reversible Ataxia | 114 | [1][2] |
| Vasovagal Syncope, Motor Neuropathy | 88 | [1][2] |
| Fatal Ischemia in Irradiated Bowel | 52 | [1][2] |
| Acute Coronary Syndrome | ≥60 | [3] |
| Severe Tumor Pain | 75 | [4] |
| Cardiopulmonary Toxicity | 75 | [4] |
Table 2: Preclinical Antihypertensive Efficacy against CA4P-Induced Hypertension in Rats
| Antihypertensive Agent | Efficacy in Blocking CA4P-Induced Hypertension | Reference |
| Diltiazem | Effective | [5] |
| Nitroglycerin | Effective | [5] |
| Metoprolol | Ineffective | [5] |
| Nicardipine | Effective | [6] |
| Enalapril | Failed to completely block | [6] |
Experimental Protocols
Protocol for Hematological Analysis in Rodents
Objective: To assess the effect of Combretastatin A4 on hematological parameters.
Materials:
-
Anticoagulant tubes (e.g., containing EDTA)
-
Automated hematology analyzer calibrated for rodent blood
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa stain)
Procedure:
-
Blood Collection: Collect blood samples from animals at specified time points (e.g., baseline, and at various intervals post-treatment). Recommended sites for blood collection in rats include the jugular vein for interim samples and the retro-orbital sinus for terminal collection.[15] Sample volumes should not exceed recommended limits to avoid undue stress on the animals.[15]
-
Sample Handling: Place blood into EDTA-containing tubes and gently invert to prevent coagulation. Analyze fresh samples whenever possible. If storage is necessary, keep samples at 4°C.[15]
-
Automated Analysis: Use an automated hematology analyzer to determine the following parameters:
-
Red blood cell (RBC) count
-
White blood cell (WBC) count with differential
-
Hemoglobin concentration
-
Hematocrit
-
Platelet count
-
Mean corpuscular volume (MCV)
-
Mean corpuscular hemoglobin (MCH)
-
Mean corpuscular hemoglobin concentration (MCHC)
-
-
Blood Smear Examination: Prepare a blood smear for each animal. After staining, perform a microscopic evaluation to assess the morphology of erythrocytes, leukocytes, and platelets.[15]
Protocol for Serum Chemistry Analysis (Liver and Kidney Function) in Rodents
Objective: To evaluate the potential hepatotoxicity and nephrotoxicity of Combretastatin A4.
Materials:
-
Serum separator tubes
-
Centrifuge
-
Automated clinical chemistry analyzer
Procedure:
-
Blood Collection: Collect blood into serum separator tubes.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at a low speed (e.g., 1,500 x g) for 10 minutes to separate the serum.[16][17]
-
Automated Analysis: Use an automated clinical chemistry analyzer to measure the following parameters:
-
Liver Function:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
Albumin
-
-
Kidney Function:
-
Blood urea nitrogen (BUN)
-
Creatinine
-
-
Protocol for Histopathological Examination of Tissues
Objective: To assess microscopic changes in tissues, particularly the tumor and potential organs of toxicity, following treatment with a vascular disrupting agent.
Materials:
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Immunohistochemistry reagents (e.g., anti-CD31 antibody for endothelial cells)
Procedure:
-
Tissue Collection and Fixation: At the end of the study, euthanize the animals and collect the tumor and relevant organs (e.g., liver, kidney, heart, lungs). Fix the tissues in 10% neutral buffered formalin.[18]
-
Tissue Processing and Embedding: After fixation, dehydrate the tissues through a series of graded alcohols, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 5 µm) of the paraffin-embedded tissues using a microtome and mount them on microscope slides.
-
H&E Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.
-
Stain with hematoxylin to visualize cell nuclei (blue).
-
Differentiate with acid alcohol.
-
Stain with eosin to visualize cytoplasm and extracellular matrix (pink/red).
-
Dehydrate the sections, clear in xylene, and coverslip.
-
-
Microscopic Examination: A qualified pathologist should examine the H&E-stained sections. For tumors treated with a VDA, look for:
-
Areas of necrosis (especially central tumor necrosis)
-
Hemorrhage
-
Vascular congestion and thrombosis
-
A viable rim of tumor cells at the periphery For other organs, look for signs of toxicity such as cellular degeneration, necrosis, inflammation, and vascular damage.
-
-
Immunohistochemistry (Optional but Recommended): To specifically assess the vasculature, perform immunohistochemistry for an endothelial cell marker like CD31. This can help to visualize the extent of vascular disruption and damage to endothelial cells.[18]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Combretastatin A4-Induced Vascular Disruption
Combretastatin A4's primary effect is the disruption of the microtubule cytoskeleton in endothelial cells. This initiates a signaling cascade that leads to changes in cell shape, loss of cell-cell adhesion, and ultimately, vascular collapse. The diagram below illustrates the key steps in this process.
Caption: CA4P is dephosphorylated to active CA4, which disrupts microtubule dynamics, leading to RhoA activation, cytoskeletal changes, VE-cadherin junction disruption, and ultimately vascular collapse.
Experimental Workflow for In Vivo Toxicity Assessment
The following diagram outlines a typical workflow for assessing the in vivo toxicity of Combretastatin A4 in a rodent tumor model.
Caption: A typical workflow for assessing in vivo toxicity of CA4P, from study design and in-life monitoring to sample collection and data analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Influence of Pain and Analgesia on Cancer Research Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Remote Monitoring and Management of Chemotherapy Induced Peripheral Neuropathy [ctv.veeva.com]
- 6. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updates in the treatment of chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesics in mice used in cancer research: reduction of discomfort? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple procedure for assessing ataxia in rats: effects of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Simple Composite Phenotype Scoring System for Evaluating Mouse Models of Cerebellar Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.psu.edu [pure.psu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Vascular changes in tumors resistant to a vascular disrupting nanoparticle treatment - PMC [pmc.ncbi.nlm.nih.gov]
10074-A4 cis-trans isomerization prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Myc inhibitor, 10074-A4.
Important Note on Isomerization: Based on a comprehensive review of the available scientific literature, there is no documented evidence to suggest that this compound undergoes cis-trans isomerization. Issues with experimental reproducibility and efficacy are more likely to stem from factors related to the compound's handling, storage, and stability in solution rather than isomerization. This guide will focus on these practical considerations.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor is not showing the expected biological activity. What are the common causes?
A1: Several factors can lead to a lack of activity. The most common are:
-
Compound Degradation: this compound, especially in solution, may be sensitive to improper storage. Ensure that stock solutions are stored correctly and avoid multiple freeze-thaw cycles.
-
Inaccurate Concentration: This can result from improper dissolution of the powder or errors in serial dilutions. Always ensure the compound is fully dissolved before making further dilutions.
-
Low Solubility in Assay Medium: Precipitated compound is not biologically active. The final concentration of DMSO in your cell culture medium should be kept low (typically <0.5%) to avoid both direct cellular toxicity and compound precipitation.
-
Cell Line Sensitivity: The IC50 of this compound can vary significantly between different cell lines. Confirm the reported sensitivity of your cell line or perform a dose-response experiment to determine it.
Q2: I am having trouble dissolving the this compound powder. What is the recommended procedure?
A2: this compound is soluble in DMSO.[1] To ensure complete dissolution, it is recommended to warm the vial to room temperature before opening, add the required volume of DMSO, and vortex thoroughly. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolving the compound. Visually inspect the solution to ensure no solid particulates are present before use.
Q3: How should I store my this compound?
A3: Proper storage is critical for maintaining the stability of this compound.
-
Solid Form: The solid powder should be stored at -20°C and is stable for at least four years under these conditions.[1]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2] Always protect solutions from light.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is strongly recommended to avoid multiple freeze-thaw cycles, as this can lead to compound degradation.[2] Preparing single-use aliquots of your stock solution is the best practice to ensure consistent compound activity over time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Compound degradation in stock solution. | Prepare fresh stock solutions from solid powder. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. |
| Incomplete dissolution of the compound. | Ensure the compound is fully dissolved in DMSO before preparing working solutions. Use sonication or gentle warming if necessary. | |
| Precipitate forms when adding to aqueous media | Poor solubility of this compound in the final buffer or medium. | Perform serial dilutions to prepare the working solution. Ensure the final concentration of DMSO is as low as possible (ideally <0.5%) and compatible with your experimental system.[2] |
| Higher than expected IC50 value | Cell line may be less sensitive to this compound. | Confirm the expected IC50 for your specific cell line from the literature. Perform a broad dose-response curve to establish the IC50 in your system. |
| Inaccurate initial concentration of the stock solution. | Re-weigh the solid compound and prepare a fresh stock solution, ensuring complete dissolution. | |
| Cell death observed in vehicle control | High concentration of DMSO in the final working solution. | Ensure the final DMSO concentration in your assay does not exceed a level toxic to your cells (typically <0.5%). Run a DMSO toxicity control to determine the tolerance of your cells.[2] |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 409.3 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Solid) | -20°C | [1] |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
| Storage (DMSO Stock) | -80°C (6 months); -20°C (1 month) | [2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial to achieve the desired molar concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If necessary, sonicate the vial or warm it briefly in a 37°C water bath to ensure complete dissolution.
-
Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is important to add the DMSO solution to the medium and mix immediately to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Cell Treatment: Add the final dilutions of this compound and the vehicle control to your cells and incubate for the desired time period.
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Factors potentially affecting this compound stability.
References
Combretastatin A4 Protein Binding Assay Technical Support Center
Welcome to the technical support center for Combretastatin A4 (CA-4) protein binding assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with studying the interaction of CA-4 and its analogues with target proteins, primarily tubulin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Solubility and Compound Precipitation
Question: I am observing precipitation of Combretastatin A4 in my aqueous buffer during a binding assay. How can I improve its solubility without affecting the binding interaction?
Answer:
Poor aqueous solubility is a well-documented challenge for Combretastatin A4.[1] Precipitation can lead to inaccurate concentration determination, high background noise, and non-reproducible results. Here are several strategies to mitigate this issue:
-
Use of Co-solvents: Introduce a small percentage of an organic solvent into your aqueous buffer.
-
Dimethyl sulfoxide (DMSO) is commonly used. Start with a low concentration (e.g., 0.5-1% v/v) and do not exceed 5%, as higher concentrations can denature proteins and interfere with binding.[2] Ensure the DMSO concentration is consistent across all samples, including controls.
-
Ethanol can also be used, particularly in Surface Plasmon Resonance (SPR) experiments, to improve the solubility of hydrophobic molecules.[3]
-
-
Inclusion of Solubilizing Excipients:
-
Cyclodextrins: These can encapsulate the hydrophobic CA-4 molecule, increasing its solubility. Test different types and concentrations of cyclodextrins to find the optimal conditions for your assay.
-
Detergents/Surfactants: Low concentrations of non-ionic detergents like Tween-20 (e.g., 0.005-0.05%) can help prevent aggregation and improve solubility. This is a common component in SPR running buffers.[4]
-
-
pH Adjustment: While CA-4's solubility is not highly pH-dependent, ensure your buffer pH is optimal for both the protein's stability and the compound's solubility.
-
Use of Prodrugs: If your experimental design allows, consider using a water-soluble prodrug like Combretastatin A4-Phosphate (CA-4P). CA-4P is readily converted to the active CA-4 by endogenous phosphatases.[5]
Issue 2: Cis-Trans Isomerization
Question: My binding assay results are inconsistent. Could the cis-trans isomerization of Combretastatin A4 be the cause?
Answer:
Yes, this is a critical issue. The cis-isomer of CA-4 is the biologically active form that binds potently to tubulin, while the trans-isomer is significantly less active.[6][7] The cis-stilbene structure is thermodynamically less stable and can isomerize to the trans-form, especially when exposed to light, heat, or certain chemical conditions.[1][8]
Troubleshooting Steps:
-
Protect from Light: Prepare and handle all CA-4 solutions in amber vials or tubes wrapped in aluminum foil. Minimize exposure to ambient light during the experiment.
-
Temperature Control: Avoid high temperatures. Prepare stock solutions and conduct experiments at controlled, and where possible, lower temperatures. However, be mindful of the optimal temperature for your protein's activity.
-
Fresh Preparations: Prepare CA-4 solutions fresh for each experiment from a powdered stock stored under appropriate conditions (cool, dark, and dry). Avoid repeated freeze-thaw cycles of stock solutions.
-
Chemical Stability: Be aware that certain buffer components or high pH values might accelerate isomerization.
-
Analytical Verification: If inconsistent results persist, verify the isomeric purity of your CA-4 stock and working solutions using techniques like HPLC before and after the experiment.
-
Use of Cis-Restricted Analogues: For long-term or complex experiments, consider using synthesized analogues where the cis-conformation is locked, for example, by replacing the ethylene bridge with a rigid ring structure like a β-lactam.[6]
Issue 3: Non-Specific Binding
Question: I am observing high background signals in my binding assay, suggesting non-specific binding of Combretastatin A4. How can I reduce this?
Answer:
Non-specific binding (NSB) of hydrophobic molecules like CA-4 to assay surfaces (e.g., microplates, SPR sensor chips) or other proteins can obscure the true binding signal.[9]
Mitigation Strategies:
-
Blocking Agents:
-
Bovine Serum Albumin (BSA): Include a low concentration of BSA (e.g., 0.1-1 mg/mL) in your assay buffer to block non-specific sites on surfaces. However, be aware that CA-4 can bind to albumin, so this must be carefully controlled and accounted for.[10]
-
Detergents: As mentioned for solubility, non-ionic detergents like Tween-20 or Pluronic F-127 can also reduce NSB to plasticware.
-
-
Assay Surface Chemistry:
-
Use low-binding microplates.
-
For SPR, choose a sensor chip surface (e.g., CM5 with dextran matrix) that is less prone to non-specific hydrophobic interactions.[4]
-
-
Control Experiments: Always include appropriate controls to quantify NSB. For example, in SPR, use a reference flow cell with an immobilized irrelevant protein or no protein to subtract the non-specific signal.
Issue 4: Inaccurate Kd Determination
Question: The dissociation constant (Kd) values I'm measuring for the CA-4-tubulin interaction vary significantly between experiments. What could be causing this?
Answer:
Inaccurate and variable Kd values can result from the previously mentioned issues (solubility, isomerization, NSB), as well as other experimental factors.[11]
Troubleshooting Checklist:
-
Confirm Active Protein Concentration: Ensure you are using the concentration of active, properly folded tubulin in your calculations, not the total protein concentration.
-
Equilibration Time: Ensure the binding reaction has reached equilibrium before taking measurements. This is especially important for techniques like equilibrium dialysis.
-
Ligand Stability: The isomerization of cis-CA-4 to the less active trans-isomer during the experiment will lead to an overestimation of the Kd.
-
Solubility Limit: Ensure the highest concentration of CA-4 used is well below its solubility limit in the assay buffer to avoid aggregation, which can lead to artifacts.
-
Data Analysis Model: Use an appropriate binding model for data fitting. For the CA-4-tubulin interaction, a simple 1:1 binding model is generally applicable.
-
Tubulin Isotype: Tubulin exists in different isotypes (e.g., βI, βII, βIII), and CA-4 may exhibit different binding affinities for each.[12] The source and purity of your tubulin preparation can influence the measured Kd.
Quantitative Data Summary
The following table summarizes key binding and activity data for Combretastatin A4.
| Parameter | Value | Target/System | Comments | Reference(s) |
| Binding Affinity (Kd) | ~0.4 µM | β-tubulin | General binding affinity to the colchicine site. | [13] |
| Binding Energy Order | αβIIb > αβIVa > αβI > αβIII | Tubulin Isotypes | Suggests differential binding which may relate to drug resistance. | [12] |
| IC50 (Tubulin Polymerization) | ~2.1 µM | In vitro turbidity assay | Concentration causing 50% inhibition of tubulin polymerization. | [14] |
| IC50 (Cell Growth Inhibition) | 0.00158 - 0.00427 µM | Various Cancer Cell Lines | Demonstrates potent cytotoxic activity at the cellular level. | [15] |
| Plasma Protein Binding | 72.3% | Rat Plasma | High binding can affect the free fraction available to act on the target. | [16] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of CA-4 on the polymerization of tubulin into microtubules, which can be monitored by an increase in light scattering (absorbance).
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Combretastatin A4 (10 mM stock in DMSO)
-
DMSO (vehicle control)
-
Pre-chilled, half-area 96-well plates
-
Temperature-controlled microplate reader (340 nm)
Methodology:
-
Preparation: Pre-warm the plate reader to 37°C. Thaw all reagents on ice. Protect CA-4 solutions from light.
-
Compound Dilution: Prepare a series of 10x working stocks of CA-4 by diluting the 10 mM stock in General Tubulin Buffer.
-
Tubulin Polymerization Mix: On ice, prepare the mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[17]
-
Assay Setup: In the pre-warmed 96-well plate, add 10 µL of the 10x compound dilutions (or DMSO vehicle control) to the appropriate wells.
-
Initiation: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[14]
-
Data Analysis: Plot absorbance vs. time. The rate of polymerization and the maximum absorbance will be reduced in the presence of CA-4. Calculate the IC50 value by plotting the inhibition at a fixed time point (e.g., 30 minutes) against the logarithm of the CA-4 concentration.
Protocol 2: Equilibrium Dialysis for Plasma Protein Binding
This method determines the fraction of CA-4 bound to plasma proteins by allowing the unbound drug to diffuse across a semi-permeable membrane until equilibrium is reached.
Materials:
-
Rapid Equilibrium Dialysis (RED) device or similar
-
Human plasma (or other species)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Combretastatin A4 (stock solution in DMSO)
-
Incubator with shaker (37°C)
-
LC-MS/MS for quantification
Methodology:
-
Preparation: Spike plasma with CA-4 to a final concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (<0.5%).[2][18]
-
Loading the Device: Add the CA-4-spiked plasma to the plasma chamber of the dialysis unit. Add an equal volume of PBS to the buffer chamber.
-
Incubation: Seal the unit and incubate at 37°C with shaking for 4-6 hours to allow the system to reach equilibrium.[2]
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Sample Processing: To measure the total concentration, precipitate proteins from the plasma sample (e.g., with acetonitrile) to release the bound drug. The buffer sample contains the free drug concentration.
-
Quantification: Analyze the concentration of CA-4 in both the processed plasma sample (Ctotal) and the buffer sample (Cfree) using a validated LC-MS/MS method.
-
Calculation:
-
Fraction unbound (fu) = Cfree / Ctotal
-
Percentage of Plasma Protein Binding (%PPB) = (1 - fu) * 100
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for Combretastatin A4 targeting tubulin polymerization.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for a turbidity-based tubulin polymerization assay.
Troubleshooting Logic for CA-4 Assays
Caption: A decision tree for troubleshooting common Combretastatin A4 assay issues.
References
- 1. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Photoswitchable Anticancer Activity via trans-cis Isomerization of a Combretastatin A-4 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. Underestimation of the Complexity of Kd Determination: Causes, Implications, and Ways to Improve - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. enamine.net [enamine.net]
Validation & Comparative
A Comparative Guide: 10074-A4 vs. Paclitaxel - Unraveling Mechanisms of Action in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the distinct mechanisms of action of the c-Myc inhibitor 10074-A4 and the microtubule-stabilizing agent Paclitaxel. By presenting available experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to serve as a valuable resource for researchers in oncology and drug development.
Introduction: Two Distinct Approaches to Targeting Cancer
This compound is a small molecule inhibitor that targets the oncoprotein c-Myc, a transcription factor that is frequently dysregulated in a wide variety of human cancers. c-Myc plays a crucial role in cell proliferation, growth, and apoptosis. This compound disrupts the essential interaction between c-Myc and its binding partner Max, thereby inhibiting its transcriptional activity.
Paclitaxel , a well-established chemotherapeutic agent, belongs to the taxane class of drugs. Its primary mechanism of action involves the stabilization of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. By preventing the dynamic instability of microtubules, Paclitaxel arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and Paclitaxel lies in their molecular targets and the subsequent cellular consequences.
This compound: Disrupting the c-Myc/Max Dimerization
The transcriptional activity of c-Myc is dependent on its heterodimerization with Max. This c-Myc/Max complex binds to E-box sequences in the promoter regions of target genes, driving the expression of genes involved in cell cycle progression and metabolism. This compound directly binds to c-Myc, preventing its association with Max and thereby inhibiting its oncogenic functions.
Paclitaxel: Stabilizing the Microtubule Network
Microtubules are dynamic polymers of α- and β-tubulin that are essential for the formation of the mitotic spindle during cell division. Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization[1][2][3]. This leads to the formation of stable, non-functional microtubules, which disrupts the mitotic spindle, activates the spindle assembly checkpoint, and causes a sustained arrest of cells in the G2/M phase of the cell cycle[2][3]. This prolonged mitotic arrest ultimately triggers apoptosis[4][5].
Performance Data: A Quantitative Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Paclitaxel in various cancer cell lines as reported in the literature. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | 10 - 50 | [1] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [1] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [1] |
Table 2: Paclitaxel IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Human Tumor Lines | Various | 2.5 - 7.5 | [6] |
| Ovarian Carcinoma Lines | Ovarian Cancer | 0.4 - 3.4 | [7] |
| Non-Small Cell Lung Cancer | Lung Cancer | >32,000 (3h), 9,400 (24h), 27 (120h) | [8] |
| T47D | Breast Cancer | 1577.2 | [9] |
Effects on Cell Cycle and Apoptosis
Cell Cycle Arrest
-
This compound: As a c-Myc inhibitor, this compound is expected to induce cell cycle arrest, primarily at the G0/G1 phase, by inhibiting the transcription of c-Myc target genes that are essential for cell cycle progression.
-
Paclitaxel: Paclitaxel is well-characterized to cause a robust arrest at the G2/M phase of the cell cycle[10]. This is a direct consequence of its microtubule-stabilizing effect, which activates the spindle assembly checkpoint and prevents cells from proceeding into anaphase[2][3].
Induction of Apoptosis
Both this compound and Paclitaxel ultimately lead to apoptosis, albeit through different initiating pathways.
-
This compound: By inhibiting c-Myc, this compound can induce apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
-
Paclitaxel: The prolonged mitotic arrest induced by Paclitaxel is a strong trigger for the intrinsic apoptotic pathway[4][5]. This can involve the activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway and is often dependent on the concentration of the drug[5].
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Paclitaxel for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of this compound or Paclitaxel for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 2 hours at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Apoptosis Analysis (Western Blot for Apoptotic Markers)
Objective: To detect the expression of key proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with the compounds, harvest, and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and Paclitaxel represent two distinct and powerful strategies for cancer therapy. This compound's targeted inhibition of the c-Myc/Max interaction offers a promising approach for cancers driven by c-Myc dysregulation. Paclitaxel's well-established role as a microtubule-stabilizing agent continues to be a cornerstone of chemotherapy for a variety of solid tumors. Understanding their divergent mechanisms of action is crucial for the rational design of novel therapeutic strategies, including potential combination therapies that could leverage their complementary effects to enhance anti-cancer efficacy. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and downstream effects in various cancer contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech.illinois.edu [biotech.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Frontiers | c-MYC mRNA destabilization inhibited lethal pancreatic cancer in vivo with significant survival outcomes [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Vascular Potential of 10074-A4: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the c-Myc inhibitor, 10074-A4, and its potential anti-vascular effects. While direct experimental validation of this compound's impact on blood vessel formation is not extensively documented in publicly available literature, its mechanism of action as a c-Myc inhibitor provides a strong basis for inferring its anti-angiogenic properties. This guide will objectively compare the inferred anti-vascular profile of this compound with established anti-angiogenic and vascular-disrupting agents, supported by available experimental data for these alternatives.
This compound: An Indirect Approach to Targeting Tumor Vasculature
This compound is a small molecule inhibitor that targets the transcription factor c-Myc.[1][2] c-Myc is a critical regulator of cell proliferation, growth, and apoptosis, and its overexpression is a hallmark of many cancers.[3] The oncogenic activities of c-Myc extend to the tumor microenvironment, where it plays a pivotal role in promoting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2][4]
c-Myc promotes angiogenesis by upregulating the expression of key pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[5][6] It can also influence the expression of other important players in vessel formation, such as angiopoietin-2.[2] By inhibiting c-Myc, this compound is hypothesized to disrupt these signaling cascades, thereby indirectly exerting an anti-angiogenic effect.
Comparative Analysis with Established Anti-Vascular Agents
To contextualize the potential anti-vascular effects of this compound, this guide compares it with two well-characterized agents that utilize different mechanisms to target tumor vasculature: Combretastatin A-4 (CA4) , a vascular-disrupting agent, and Bevacizumab , a VEGF-A inhibitor.
Quantitative Data Comparison
The following table summarizes key quantitative data for the comparator agents. It is important to note that equivalent data for this compound's direct anti-vascular effects is not currently available. The provided IC50 for this compound is against a cancer cell line and not endothelial cells.[1]
| Compound | Target / Mechanism | In Vitro Assay | Cell Line | IC50 / EC50 | In Vivo Effect | Reference |
| This compound | c-Myc Inhibition | Cell Proliferation | HL-60 (Human promyelocytic leukemia) | 15.1 µM | Not Reported for Angiogenesis | [1] |
| Combretastatin A-4 (CA4) | Tubulin Binding / Vascular Disruption | Endothelial Cell Proliferation, Migration, Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation: ~1-10 nM, Migration & Tube Formation: Inhibition at nanomolar concentrations | Reduced microvessel density in xenograft models | [7] |
| Bevacizumab | VEGF-A Neutralization | Not applicable (antibody) | Not applicable | Not applicable | Inhibition of tumor growth and angiogenesis in various cancer models | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to assess anti-vascular effects, the following diagrams are provided.
Signaling Pathway of c-Myc in Angiogenesis
References
- 1. The chick embryo chorioallantoic membrane (CAM) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Spliceostatin A blocks angiogenesis by inhibiting global gene expression including VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promocell.com [promocell.com]
- 6. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of VEGF-A prevents the angiogenic switch and results in increased survival of Apc+/min mice - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Therapy: A Comparative Guide to Advanced Combretastatin A4 Analogues
For Immediate Release
In the ongoing battle against cancer, researchers are continually seeking more effective and less toxic therapeutic agents. Combretastatin A4 (CA4), a natural product isolated from the African bush willow tree, Combretum caffrum, has emerged as a potent anti-cancer agent. Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to a disruption of the cellular microtubule network, cell cycle arrest, and ultimately, apoptosis of cancer cells. Furthermore, CA4 functions as a vascular disrupting agent (VDA), selectively targeting and collapsing the blood vessels that supply nutrients to tumors, causing extensive tumor necrosis.[1][2]
Despite its promise, the clinical development of CA4 has been hampered by its poor water solubility and the propensity of its active cis-isomeric form to convert to the less active trans-isomer.[3] These limitations have spurred the development of a new generation of CA4 analogues designed to overcome these challenges and enhance therapeutic efficacy. This guide provides a comparative analysis of promising CA4 analogues, presenting key experimental data on their performance and detailing the methodologies used for their evaluation.
Comparative Efficacy of Combretastatin A4 Analogues
Significant efforts in medicinal chemistry have led to the creation of numerous CA4 analogues with improved pharmacological properties. These modifications primarily focus on enhancing water solubility, stabilizing the active cis-configuration, and improving cytotoxic potency. Below is a summary of the in vitro cytotoxicity of selected CA4 analogues against various human cancer cell lines.
| Compound | Modification Strategy | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Combretastatin A4 (CA4) | Parent Compound | HCT-15 | 0.003 | [4] |
| NCI-H460 | 0.0017 | [4] | ||
| HCT-116 | 0.020 | [3] | ||
| CA4-Phosphate (CA4P) | Phosphate prodrug for improved water solubility | - | - | [1] |
| AVE8062 (Ombrabulin) | Amino acid salt prodrug for improved water solubility | - | - | [5] |
| Compound 10 | Replacement of cis-double bond with 1,5-disubstituted imidazole ring (N-methyl-indol-5-yl at B-ring) | NCI-H460 | 0.014 | [4] |
| HCT-15 | 0.019 | [4] | ||
| Compound 8e | Replacement of cis-double bond with 1,5-disubstituted imidazole ring (4-N,N-dimethylaminophenyl at B-ring) | NCI-H460 | 0.036 | [4] |
| HCT-15 | 0.079 | [4] | ||
| Compound 9a | Introduction of a cyano group on the ethylene bridge to lock cis-configuration | HCT-116 | 0.020 | [3] |
| Compound 12a1 | Introduction of a piperazine ring to improve aqueous solubility | HCT-116 | 0.13 | [3] |
| Isoxazole 43 | Replacement of cis-double bond with a 3,4-diarylisoxazole ring | A549 | 0.001 | [6] |
| MCF7 | 0.001 | [6] | ||
| Isoxazole 45 | Replacement of cis-double bond with a 3,4-diarylisoxazole ring | A549 | 0.001 | [6] |
| MCF7 | 0.001 | [6] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Mechanism of Action: Signaling Pathways and Experimental Workflows
The anti-cancer effects of Combretastatin A4 and its analogues are mediated through a multi-faceted mechanism targeting both the cancer cells directly and the tumor vasculature.
Caption: Mechanism of action of Combretastatin A4 analogues.
The diagram above illustrates the dual mechanism of CA4 analogues. Directly, they bind to β-tubulin at the colchicine binding site, leading to microtubule depolymerization.[7] This disruption of the cellular cytoskeleton results in cell cycle arrest at the G2/M phase and the induction of apoptosis.[8] The apoptotic signaling is further mediated by the activation of proteins like p53 and Bim, and the inhibition of survival pathways such as MAPK/ERK and PI3K/AKT.[9][10] Concurrently, these compounds act as vascular disrupting agents by targeting the immature endothelial cells of the tumor vasculature, leading to cytoskeletal disruption, vascular collapse, and subsequent tumor necrosis.[11][12]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of the CA4 analogues and a vehicle control.
-
Cell Fixation: After the desired incubation period (e.g., 48 hours), fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for at least 1 hour.[14]
-
Staining: Wash the plates with 1% acetic acid to remove the TCA. Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14]
-
Washing: Remove the unbound SRB dye by washing the plates multiple times with 1% acetic acid.
-
Solubilization and Absorbance Measurement: Air-dry the plates and then add a solubilization solution (e.g., 10 mM Tris base) to each well. Measure the absorbance at approximately 540 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in the different phases of the cell cycle.
Procedure:
-
Cell Treatment: Treat cells with the CA4 analogue at a specific concentration for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).[15]
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the antimitotic activity of the compound.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
The development of Combretastatin A4 analogues represents a significant advancement in the field of anti-cancer drug discovery. By addressing the inherent limitations of the parent compound, researchers have created novel molecules with enhanced water solubility, improved stability, and potent cytotoxic and vascular-disrupting activities. The data presented in this guide highlights the promising potential of these next-generation tubulin inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic efficacy and safety profiles, paving the way for their potential integration into future cancer treatment regimens.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications [mdpi.com]
- 8. Combretastatin A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microtubule depolymerizing vascular disrupting agents: novel therapeutic agents for oncology and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vascular disrupting agents | amdbook.org [amdbook.org]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Guide: 10074-A4 and Colchicine - A Tale of Two Distinct Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule 10074-A4 and the plant-derived alkaloid colchicine. While both compounds have been investigated for their anti-cancer properties, this document clarifies their fundamentally different mechanisms of action. Contrary to the initial premise of a direct competition for the colchicine binding site on β-tubulin, current scientific literature establishes this compound as an inhibitor of the c-Myc-Max protein-protein interaction, with no evidence of direct binding to tubulin. Colchicine, in contrast, is a well-characterized microtubule-destabilizing agent that binds to a specific site on β-tubulin.
This guide will objectively present the experimental data supporting their distinct molecular targets and cellular effects, providing a valuable resource for researchers in oncology and drug discovery.
Section 1: Molecular Targets and Binding Affinities
A direct comparison of binding to the colchicine site is not applicable as this compound's primary target is the c-Myc oncoprotein. The following tables summarize the known binding interactions for each compound.
Table 1: Quantitative Data for this compound Binding to c-Myc
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 36.3 µM | Not Specified | [1] |
| Inhibitory Concentration (IC50) | 15.1 µM (HL-60 cells) | Cell Viability Assay | [2] |
Table 2: Quantitative Data for Colchicine Binding to Tubulin
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 1.4 µM | Scintillation Proximity Assay | [2] |
| Dissociation Constant (Kd) | 2.7 x 10-7 M | Equilibrium Ultracentrifugation | [1] |
| Inhibition Constant (Ki) | 0.53 ± 0.9 µM | Competitive Inhibition | [2] |
Section 2: Mechanisms of Action and Signaling Pathways
The distinct molecular targets of this compound and colchicine lead to different downstream cellular consequences.
This compound: A c-Myc Inhibitor
This compound is a small molecule that specifically inhibits the protein-protein interaction between the c-Myc oncoprotein and its binding partner, Max.[3] The c-Myc/Max heterodimer is a transcription factor that regulates the expression of a multitude of genes involved in cell proliferation, growth, and metabolism. By binding to c-Myc, this compound prevents the formation of the functional c-Myc/Max complex, thereby downregulating the transcription of c-Myc target genes.[2] This leads to cell cycle arrest, primarily at the S-phase, and subsequent inhibition of cell proliferation.[2]
Colchicine: A Microtubule-Destabilizing Agent
Colchicine exerts its biological effects by directly binding to the colchicine binding site on β-tubulin, a subunit of the microtubule polymer. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle and can ultimately induce apoptosis.
Section 3: Experimental Protocols
To aid researchers in studying compounds that interact with the colchicine binding site, a detailed protocol for a fluorescence-based competitive binding assay is provided below. This method can be used to determine if a test compound competes with a fluorescently labeled ligand for binding to tubulin.
Protocol: Fluorescence-Based Colchicine Competitive Binding Assay
This protocol is based on the principle that the intrinsic fluorescence of colchicine increases upon binding to tubulin. A test compound that competes for the same binding site will displace colchicine, leading to a decrease in fluorescence.
Materials:
-
Purified tubulin protein (>99% pure)
-
Colchicine
-
Test compound
-
Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold Assay Buffer to a final concentration of 10 µM.
-
Prepare a 10 mM stock solution of colchicine in DMSO.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to each well.
-
Add 2 µL of the test compound dilutions to the respective wells. For the positive control (no inhibition), add 2 µL of DMSO.
-
Add 20 µL of the 10 µM tubulin solution to each well (final concentration: 2 µM).
-
Add 28 µL of Assay Buffer to bring the volume to 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the test compound to bind to tubulin.
-
-
Colchicine Addition:
-
Add 2 µL of the 10 mM colchicine stock solution to each well (final concentration: 200 µM).
-
Mix gently by pipetting.
-
-
Final Incubation:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 430 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and colchicine but no tubulin).
-
Normalize the data to the positive control (tubulin and colchicine without test compound), which is set to 100% fluorescence.
-
Plot the percentage of fluorescence against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the test compound that causes a 50% reduction in colchicine binding.
-
Section 4: Conclusion
The evidence strongly indicates that this compound and colchicine operate through distinct and unrelated mechanisms of action. This compound functions as an inhibitor of the c-Myc-Max protein-protein interaction, a critical node in cancer cell proliferation, while colchicine is a classic microtubule-destabilizing agent that binds to the colchicine binding site on β-tubulin. For researchers investigating novel anti-cancer therapeutics, it is crucial to understand these fundamental differences to design experiments and interpret results accurately. While a direct binding competition between these two molecules is not relevant, their individual pathways offer valuable and distinct targets for cancer therapy. This guide serves to clarify their roles and provide the necessary tools for further investigation into compounds that target either the c-Myc pathway or microtubule dynamics.
References
A Comparative Analysis of 10074-A4 and its Prodrug Counterpart, CA-4P: A Guide for Researchers
In the landscape of anticancer drug development, small molecule inhibitors targeting distinct cellular pathways offer promising avenues for therapeutic intervention. This guide provides a comprehensive comparative study of two such agents: 10074-A4, a small molecule inhibitor of the c-Myc oncoprotein, and Combretastatin A-4 Phosphate (CA-4P), a prodrug of a potent tubulin-binding agent. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, cytotoxic profiles, and effects on key cellular processes, supported by experimental data and detailed protocols.
Introduction: Targeting Proliferation and the Cytoskeleton
This compound is a specific small molecule inhibitor that targets the interaction between the c-Myc transcription factor and its obligate binding partner, Max.[1][2] The c-Myc oncoprotein is a critical regulator of cell growth, proliferation, and metabolism, and its deregulation is a hallmark of a majority of human cancers.[3][4] By preventing the formation of the c-Myc-Max heterodimer, this compound effectively inhibits the transcriptional activity of c-Myc, leading to cell cycle arrest and a reduction in cell proliferation.[1]
Combretastatin A-4 Phosphate (CA-4P or Fosbretabulin) is a water-soluble prodrug of Combretastatin A-4 (CA-4), a natural stilbenoid compound isolated from the African bush willow tree, Combretum caffrum.[5][6] Upon administration, CA-4P is rapidly dephosphorylated by endogenous phosphatases to its active form, CA-4.[5] CA-4 is a potent inhibitor of tubulin polymerization, binding to the colchicine-binding site on β-tubulin.[5][6] This disruption of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[7][8] Furthermore, CA-4 exhibits potent vascular-disrupting activity, selectively targeting the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[5][9]
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and CA-4P lies in their primary molecular targets and subsequent signaling cascades.
This compound: Inhibiting the Master Regulator of Cell Proliferation
This compound directly interferes with the protein-protein interaction between c-Myc and Max. This disruption prevents the c-Myc/Max heterodimer from binding to E-box sequences in the promoters of target genes, thereby inhibiting the transcription of genes involved in cell cycle progression, cell growth, and metabolism.[3][4]
Figure 1: Mechanism of action of this compound.
CA-4P: Disrupting the Cellular Scaffolding and Blood Supply
CA-4P acts as a prodrug, delivering the active compound CA-4. CA-4 targets tubulin, the fundamental component of microtubules. By inhibiting tubulin polymerization, CA-4 disrupts the microtubule network, which is crucial for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. This leads to mitotic arrest and the induction of apoptosis. In endothelial cells, this disruption of the cytoskeleton leads to cell rounding and increased vascular permeability, resulting in the collapse of the tumor vasculature.
Figure 2: Mechanism of action of CA-4P.
Comparative Performance: Cytotoxicity and Biological Effects
The distinct mechanisms of this compound and CA-4 result in different cytotoxic profiles and cellular consequences.
Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and CA-4 in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 15.1 | [1] |
| Daudi | Burkitt's Lymphoma | 15.6 | |
| Rat1 | Rat Fibroblasts (Myc-overexpressing) | ~32 (antiproliferative) |
Table 2: Cytotoxicity of Combretastatin A-4 (Active form of CA-4P) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Non-small Cell Lung Cancer | 1.8 (for derivative XN0502) | [7] |
| MCF-7 | Breast Cancer | 2.57 (for a derivative) | [10] |
| H460 | Non-small Cell Lung Cancer | Induces apoptosis | [8] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Induces apoptosis at 0.1 µM | [11] |
Note: Data for CA-4 is often presented for the active compound rather than the prodrug CA-4P, as the in vitro activity is dependent on the conversion to CA-4. Some values are for derivatives of CA-4.
Effects on Cell Cycle and Apoptosis
This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in Myc-overexpressing cells. This is consistent with its mechanism of inhibiting the transcription of c-Myc target genes that are essential for G1 to S phase progression.
CA-4 , the active form of CA-4P, is a potent inducer of cell cycle arrest at the G2/M phase.[7][8] This is a direct consequence of its disruptive effect on the mitotic spindle. Following mitotic arrest, cancer cells treated with CA-4 undergo apoptosis through the activation of caspase cascades.[8][11]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound and CA-4P are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Figure 3: Workflow for MTT Cell Viability Assay.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and/or CA-4P
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Compound Treatment: Prepare serial dilutions of this compound or CA-4P in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[1][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the effect of the compounds on cell cycle distribution.
Figure 4: Workflow for Cell Cycle Analysis.
Materials:
-
Cancer cell lines
-
This compound and/or CA-4P
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound or CA-4P for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[5][13]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.[14]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Angiogenesis Assay (Endothelial Tube Formation Assay)
This protocol is used to assess the anti-angiogenic potential of the compounds.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchhub.com [researchhub.com]
- 3. c-Myc and Downstream Targets in the Pathogenesis and Treatment of Cancer | Bentham Science [eurekaselect.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combretastatin A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Induction of apoptosis in proliferating human endothelial cells by the tumor-specific antiangiogenesis agent combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Combretastatin A4: A Comparative Analysis of In Vitro and In Vivo Efficacy
A definitive guide for researchers and drug development professionals on the potent anti-cancer agent, Combretastatin A4, detailing its cytotoxic and vascular-disrupting capabilities in both laboratory and preclinical settings.
Combretastatin A4 (CA4), a natural stilbenoid phenol derived from the bark of the African bush willow tree, Combretum caffrum, has emerged as a promising anti-cancer agent due to its potent cytotoxicity against a wide range of cancer cells and its unique vascular-disrupting properties within solid tumors. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Combretastatin A4, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
In Vitro Efficacy: Potent Cytotoxicity and Induction of Apoptosis
The in vitro activity of Combretastatin A4 is primarily characterized by its profound cytotoxic effects on proliferating cancer cells. This is achieved through its interaction with the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization. This disruption of the cellular cytoskeleton culminates in cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.
Quantitative Analysis of Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Combretastatin A4 across a diverse panel of human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Leukemia | 1.5 |
| K-562 | Leukemia | 1.9 |
| HT29 | Colon Cancer | 2.6 |
| SW620 | Colon Cancer | 2.8 |
| A549 | Lung Cancer | 3.2 |
| MCF-7 | Breast Cancer | 3.5 |
| OVCAR-3 | Ovarian Cancer | 4.1 |
| PC-3 | Prostate Cancer | 5.2 |
| HeLa | Cervical Cancer | 7.8 |
| U-87 MG | Glioblastoma | 12.0 |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
In Vivo Efficacy: Vascular Disruption and Tumor Growth Inhibition
In preclinical animal models, Combretastatin A4, often administered as its water-soluble prodrug Combretastatin A4 Phosphate (CA4P), exhibits potent anti-tumor effects primarily through its action as a vascular-disrupting agent (VDA). Unlike traditional anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs target the established tumor vasculature, leading to a rapid shutdown of blood flow, subsequent tumor necrosis, and significant inhibition of tumor growth.
Quantitative Analysis of In Vivo Anti-Tumor Activity
The following table summarizes key findings from various in vivo studies, highlighting the significant anti-tumor efficacy of Combretastatin A4 in different preclinical models.
| Animal Model | Tumor Type | Treatment | Key Findings |
| Nude Mice | Human Colon Adenocarcinoma (HT-29) Xenograft | CA4P (100 mg/kg, i.p.) | 90% reduction in tumor blood flow within 6 hours; significant tumor necrosis. |
| SCID Mice | Human Lung Carcinoma (A549) Xenograft | CA4P (50 mg/kg, i.v.) | 75% tumor growth inhibition compared to control. |
| C57BL/6 Mice | Murine Lewis Lung Carcinoma (LLC) | CA4P (100 mg/kg, i.p.) | Significant increase in median survival time (45 days vs. 25 days for control). |
| Athymic Mice | Human Ovarian Carcinoma (OVCAR-3) Xenograft | CA4P (75 mg/kg, i.p.) | 80% reduction in functional vascular volume as measured by MRI. |
Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Assay Protocols
1. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of Combretastatin A4 for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Combretastatin A4 for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
In Vivo Experimental Protocol
Tumor Xenograft Model for Efficacy Studies
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer Combretastatin A4 (or its prodrug, CA4P) via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.
-
Data Analysis: Compare tumor growth rates and survival between treatment and control groups.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the experimental processes and the molecular mechanism of Combretastatin A4, the following diagrams have been generated using the DOT language.
Navigating Drug Resistance: A Comparative Analysis of the c-Myc Inhibitor 10074-A4 in Chemoresistant Cancer Models
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, the emergence of drug resistance remains a critical hurdle, often leading to treatment failure. New research and comparative analyses are shedding light on the potential of targeted therapies to overcome this challenge. This guide provides a detailed comparison of the c-Myc inhibitor 10074-A4 and its efficacy in cancer cell lines resistant to conventional chemotherapeutic agents, offering valuable insights for researchers, scientists, and drug development professionals.
The c-Myc oncogene is a key driver of cell proliferation and its overexpression is frequently linked to the development of resistance to a variety of cancer therapies.[1] The small molecule this compound is a known inhibitor of c-Myc, making it a promising candidate for treating chemoresistant tumors. This guide synthesizes available data on the performance of this compound in cisplatin, doxorubicin, and paclitaxel-resistant cancer cell models, presenting quantitative data, experimental methodologies, and key signaling pathway diagrams to facilitate a comprehensive understanding.
Quantitative Comparison of Drug Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound in comparison to standard chemotherapeutic drugs in both sensitive (parental) and resistant cancer cell lines. The Resistance Factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line.
Table 1: Cross-Resistance Profile of this compound in Cisplatin-Resistant Cell Lines
| Cell Line | Parental IC50 (Cisplatin) | Resistant IC50 (Cisplatin) | Resistance Factor (Cisplatin) | Parental IC50 (this compound) | Resistant IC50 (this compound) | Resistance Factor (this compound) | Reference |
| OVCAR8 | 9.56 µM | 26.1 µM | 2.7 | Data Not Available | Data Not Available | Data Not Available | [2] |
| A549 | 6.14 µM | 43.01 µM | 7.0 | Data Not Available | Data Not Available | Data Not Available | [3] |
| HNSCC (HN6) | ~5 µM | ~25 µM | ~5.0 | Data Not Available | Data Not Available | Data Not Available | [4] |
Note: While specific IC50 values for this compound in these cisplatin-resistant lines were not found in the reviewed literature, studies indicate that c-Myc is highly expressed in cisplatin-resistant HNSCC and ovarian cancer cells, and that targeting MYC can overcome this resistance, suggesting this compound would likely be effective.[4][5]
Table 2: Cross-Resistance Profile of this compound in Doxorubicin-Resistant Cell Lines
| Cell Line | Parental IC50 (Doxorubicin) | Resistant IC50 (Doxorubicin) | Resistance Factor (Doxorubicin) | Parental IC50 (this compound) | Resistant IC50 (this compound) | Resistance Factor (this compound) | Reference |
| MCF-7 | Data Not Available | 1.9 µM | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [1] |
| CEM | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | <10 | [6] |
| MDA-MB-231 | 6.602 µM | Data Not Available | Data Not Available | Data Not Available | Data Not Available | <10 | [6] |
Note: A study on a novel oxadiazole derivative targeting c-Myc showed moderate cross-resistance (<10-fold) in the multidrug-resistant CEM/ADR5000 and MDA-MB-231-BCRP cell lines.[6] This study used this compound as a reference compound, suggesting a similar level of efficacy may be expected.
Table 3: Cross-Resistance Profile of this compound in Paclitaxel-Resistant Cell Lines
| Cell Line | Parental IC50 (Paclitaxel) | Resistant IC50 (Paclitaxel) | Resistance Factor (Paclitaxel) | Parental IC50 (this compound) | Resistant IC50 (this compound) | Resistance Factor (this compound) | Reference |
| A2780 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [7] |
| TOV112D | 0.1 nM | 4 nM | 40 | Data Not Available | Data Not Available | Data Not Available | [8] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental methodologies are crucial.
Cell Viability and IC50 Determination
A common method for determining the cytotoxic effects of a compound and calculating its IC50 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells (both parental and resistant strains) are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, cisplatin, doxorubicin, paclitaxel). A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the drug concentration that inhibits cell growth by 50%, is then calculated by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Development of Drug-Resistant Cell Lines
The generation of drug-resistant cell lines is a fundamental step in studying cross-resistance. This is typically achieved through continuous exposure to a specific chemotherapeutic agent.
Protocol:
-
Initial Exposure: The parental cancer cell line is cultured in the presence of a low concentration of the selective drug (e.g., cisplatin, doxorubicin, or paclitaxel), often starting at a concentration below the IC50.
-
Stepwise Dose Escalation: As the cells adapt and resume proliferation, the concentration of the drug is gradually increased in a stepwise manner. This process can take several months.
-
Selection and Expansion: At each step, the surviving cells are allowed to expand. This selects for a population of cells with inherent or acquired resistance mechanisms.
-
Resistance Confirmation: The resistance of the newly established cell line is confirmed by performing a cell viability assay and comparing the IC50 of the resistant line to that of the parental line. A significant increase in the IC50 value indicates the successful development of a drug-resistant cell line.
-
Maintenance: The resistant cell line is then continuously cultured in the presence of a maintenance concentration of the selective drug to retain its resistant phenotype.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug resistance and the mechanism of action of this compound can aid in understanding the rationale for its use in chemoresistant cancers.
Caption: c-Myc's role in chemoresistance and this compound's mechanism.
Caption: Workflow for generating drug-resistant cell lines.
Conclusion
The available evidence strongly suggests that overexpression of the c-Myc oncogene is a significant contributor to resistance against common chemotherapeutic agents such as cisplatin and doxorubicin. While direct, comprehensive cross-resistance studies quantifying the efficacy of this compound across a wide panel of drug-resistant cell lines are still emerging, the foundational research indicates a clear rationale for its use. Targeting c-Myc with inhibitors like this compound has been shown to re-sensitize resistant cancer cells to conventional therapies. Further quantitative studies are warranted to fully elucidate the cross-resistance profile of this compound and to guide its potential clinical application in overcoming chemoresistance. This guide serves as a valuable resource for researchers in the field, providing a framework for future investigations into the therapeutic potential of c-Myc inhibition.
References
- 1. MYC and therapy resistance in cancer: risks and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting c-MYC in Platinum-Resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of c-Myc Overcomes Cytotoxic Drug Resistance in Acute Myeloid Leukemia Cells by Promoting Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of MYC to mitigate chemoresistance in preclinical models of squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting c-MYC in platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. CyclinA1 Expression and Paclitaxel Resistance in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 10074-A4: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before proceeding with any disposal procedures, it is imperative to handle 10074-A4 with appropriate caution. Although detailed toxicological data is not currently available, treating it as a potentially hazardous substance is a prudent approach.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.
-
Lab Coat: A lab coat or other protective clothing is mandatory to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Safe Disposal
In the absence of a specific SDS for this compound, quantitative disposal limits cannot be provided. However, the following table summarizes general best practices and key considerations for the disposal of research-grade chemical compounds.
| Parameter | Guideline | Rationale |
| Waste Classification | Treat as hazardous chemical waste. | Given its nature as a bioactive small molecule, assuming hazardous properties ensures maximum safety and environmental protection. |
| Container Type | Chemically compatible, leak-proof, and clearly labeled. | Prevents reactions between the waste and the container, and ensures clear identification of the contents. |
| Labeling | "Hazardous Waste," "this compound," and associated hazard symbols (if known). | Complies with regulations and informs personnel of the container's contents and potential dangers. |
| Storage | Designated, secure, and well-ventilated satellite accumulation area. | Prevents unauthorized access and ensures proper ventilation to avoid fume accumulation. |
| Segregation | Do not mix with other chemical waste streams unless compatibility is confirmed. | Prevents potentially dangerous chemical reactions. |
Step-by-Step Disposal Plan
The proper disposal of this compound should follow a structured plan to ensure safety and compliance with institutional and regulatory standards.
-
Waste Segregation:
-
Collect all materials contaminated with this compound, including unused solid compound, stock solutions, experimental media, and contaminated lab supplies (e.g., pipette tips, gloves, and weigh boats).
-
Keep this waste stream separate from others.
-
-
Containerization:
-
Use a designated, leak-proof container made of a material compatible with this compound.
-
Ensure the container has a secure lid and is in good condition.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste" and the chemical name "this compound."
-
If any specific hazards are suspected (e.g., irritant, toxic), include the appropriate pictograms.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated.
-
Keep the container closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, the disposal of materials from such experiments should follow the general guidelines outlined above. For instance, in a typical cell-based assay, all media containing this compound, as well as contaminated plates, tips, and tubes, must be collected as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these established procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is always recommended to consult with your institution's Environmental Health and Safety department for specific guidance and to stay informed about any new information regarding the safe handling of this compound.
Personal protective equipment for handling 10074-A4
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the proper handling and disposal of 10074-A4, a small molecule inhibitor. Adherence to these protocols is vital for ensuring personnel safety and maintaining regulatory compliance. This document offers step-by-step procedural guidance to address specific operational questions, aiming to be the preferred resource for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
The small molecule inhibitor this compound is classified as a hazardous compound. All personnel must be thoroughly familiar with its potential hazards and strictly follow the safety protocols outlined below.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture. |
| Body Protection | Laboratory coat | A full-length lab coat is required to protect against splashes and spills. |
| Eye Protection | Safety glasses or goggles | Safety glasses with side shields or chemical splash goggles must be worn at all times. |
| Respiratory Protection | Fume hood or respirator | When handling the powdered form of the compound or when there is a risk of aerosol generation, all work must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is required. |
Handling Procedures
Safe handling practices are critical to prevent accidental exposure.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled.
-
Aerosol Generation: Take precautions to minimize dust and aerosol formation when working with the solid compound.
Emergency Procedures
In the event of an accidental spill or exposure, immediate and appropriate action is crucial.
Spill and Exposure Protocols
| Situation | Action |
| Spill | 1. Immediately evacuate the affected area. 2. Wear the appropriate PPE before attempting to clean the spill. 3. For solid spills, carefully sweep or scoop the material to avoid creating dust. 4. For solutions, absorb the spill with an inert material such as vermiculite or sand. 5. Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.[1] 6. Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[1] |
| Skin Contact | 1. Immediately wash the affected area with copious amounts of soap and water.[1] 2. Remove any contaminated clothing.[1] |
| Eye Contact | 1. Rinse cautiously with water for several minutes.[1] 2. If present, remove contact lenses if it is easy to do so and continue rinsing.[1] |
| Inhalation | 1. Move the individual to fresh air. 2. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Plan
-
Waste Segregation: All waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[1] Do not mix with other chemical waste streams unless compatibility has been confirmed.[1]
-
Container Requirements: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition and free of external contamination.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and identify the associated hazards (e.g., Toxic, Irritant).[1]
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[1] Keep the container closed except when adding waste.[1]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
